(4-bromo-1,2-phenylene)dimethanol
Description
The exact mass of the compound [5-Bromo-2-(hydroxymethyl)phenyl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-bromo-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQKHXCSNFITHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445053 | |
| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171011-37-3 | |
| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (4-bromo-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 171011-37-3
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 171011-37-3 | [1] |
| Molecular Formula | C₈H₉BrO₂ | |
| Molecular Weight | 217.06 g/mol | |
| Melting Point | 67-67.5 °C | [1] |
| Physical Form | Colorless solid | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
A detailed experimental protocol for the synthesis of (4-bromo-1,2-phenylene)dimethanol has been documented. The synthesis involves the reduction of 5-bromoisobenzofuran-1,3-dione.
Experimental Protocol: Synthesis from 5-bromoisobenzofuran-1,3-dione
This protocol outlines the reduction of 5-bromoisobenzofuran-1,3-dione to yield this compound.
Materials:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous toluene
-
1 M diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous hydrochloric acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Under ice-bath cooling conditions, a 1 M toluene solution of diisobutylaluminum hydride (3 mmol) is slowly added to an anhydrous toluene solution of 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol).[1]
-
The reaction mixture is stirred at room temperature for 1.5 hours.[1]
-
Subsequently, 10% aqueous hydrochloric acid solution (0.7 mL) is slowly added at 0°C.[1]
-
The reaction mixture is diluted with toluene (1 mL) and stirring is continued at room temperature for 1 hour.[1]
-
The mixture is then filtered through diatomaceous earth and extracted with ethyl acetate (3 x 20 mL).[1]
-
The combined organic phases are washed with saturated saline solution (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]
-
The resulting residue is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to afford this compound as a colorless solid (89 mg, 91% yield).[1]
Synthesis Workflow Diagram
Applications in Research and Drug Development
Currently, there is a notable absence of published literature detailing the specific applications of this compound in drug development or its interaction with biological signaling pathways. While the presence of the bromophenyl group and two hydroxymethyl functionalities suggests potential for this molecule to serve as a scaffold or intermediate in the synthesis of more complex molecules, its direct biological activity remains uninvestigated.
The core structure is a substituted benzene ring, a common motif in many pharmaceutical compounds. The bromo-substituent can influence the lipophilicity and metabolic stability of a molecule, and the hydroxymethyl groups provide points for further chemical modification and derivatization.
Potential Research Directions
Given the lack of current data, the following represents a logical workflow for investigating the potential of this compound in a drug discovery context.
Researchers and drug development professionals are encouraged to consider this molecule as a starting point for the synthesis of novel compounds for biological screening. The lack of existing data presents an opportunity for novel research and discovery.
References
Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of (4-bromo-1,2-phenylene)dimethanol, a valuable building block in organic synthesis and drug discovery. This document details established synthetic protocols, discusses potential alternative routes, and summarizes key analytical data.
Introduction
This compound (CAS No: 171011-37-3) is a disubstituted aromatic diol. The presence of a bromine atom and two hydroxymethyl groups on the benzene ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The bromine atom can be functionalized through various cross-coupling reactions, while the diol moiety allows for the construction of macrocycles, polymers, and other intricate architectures. This guide outlines a reliable method for its preparation from commercially available starting materials.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of 5-bromoisobenzofuran-1,3-dione (also known as 4-bromophthalic anhydride).
Synthesis via Reduction of 5-bromoisobenzofuran-1,3-dione with Diisobutylaluminum Hydride (DIBAL-H)
A documented method for the preparation of this compound is the reduction of 5-bromoisobenzofuran-1,3-dione using diisobutylaluminum hydride (DIBAL-H). This reducing agent is effective for the conversion of esters and lactones to alcohols.
Reaction Scheme:
Caption: Synthesis of this compound.
To a solution of 5-bromoisobenzofuran-1,3-dione (0.47 mmol, 106 mg) in anhydrous toluene, a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol, 3 mL) is added slowly under ice-bath cooling conditions. The reaction mixture is then stirred at room temperature for 1.5 hours. Subsequently, the reaction is quenched by the slow addition of a 10% aqueous hydrochloric acid solution (0.7 mL) at 0°C. The mixture is diluted with toluene (1 mL) and stirred at room temperature for an additional hour.
The resulting mixture is filtered through diatomaceous earth, and the filtrate is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated saline (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield the final product.
Proposed Alternative Synthesis: Reduction with Lithium Aluminum Hydride (LAH)
An alternative and potent method for the synthesis of this compound is the reduction of 4-bromophthalic acid or its anhydride using lithium aluminum hydride (LAH). LAH is a strong reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols[1][2][3].
Workflow for Proposed LAH Reduction:
Caption: Proposed workflow for LAH reduction.
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath. A solution of 4-bromophthalic anhydride or 4-bromophthalic acid in anhydrous THF is added dropwise to the LAH suspension with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
After cooling the reaction mixture in an ice bath, the excess LAH is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 171011-37-3 | |
| Molecular Formula | C₈H₉BrO₂ | [4] |
| Molecular Weight | 217.06 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 67-67.5 °C | |
| Yield | 91% (via DIBAL-H reduction) |
Spectroscopic Data
As of the date of this document, publicly accessible experimental spectroscopic data for this compound is limited. The following sections provide predicted data and expected spectral features based on the compound's structure.
¹H NMR (Predicted):
-
Aromatic Protons (3H): Signals expected in the range of δ 7.2-7.6 ppm. The splitting pattern will be complex due to the substitution pattern.
-
Hydroxymethyl Protons (4H): Two distinct singlets or doublets (if coupled to each other) are expected in the range of δ 4.5-4.8 ppm for the benzylic CH₂ groups.
-
Hydroxyl Protons (2H): A broad singlet, the chemical shift of which will depend on the concentration and solvent, is expected.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Signals are expected in the range of δ 120-140 ppm. This includes the carbon bearing the bromine atom (expected to be at the lower end of this range) and the carbons attached to the hydroxymethyl groups.
-
Hydroxymethyl Carbons (2C): Signals for the benzylic CH₂ groups are expected in the range of δ 60-65 ppm.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.
-
C-Br Stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation patterns would include the loss of water (M-18), a hydroxyl group (M-17), and a hydroxymethyl group (M-31). Fragmentation of the aromatic ring would also be observed.
Conclusion
References
An In-depth Technical Guide on (4-bromo-1,2-phenylene)dimethanol
This guide provides detailed information on the chemical properties, synthesis, and experimental workflow for (4-bromo-1,2-phenylene)dimethanol, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.
Chemical Data Summary
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | |
| Molecular Weight | 217.06 g/mol | |
| CAS Number | 171011-37-3 | [1] |
| Synonyms | 4-bromo-1,2-benzenedimethanol |
Experimental Protocols
Synthesis of this compound [1]
This section details the experimental procedure for the synthesis of this compound from 5-bromoisobenzofuran-1,3-dione.
Materials:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous toluene
-
1 M diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous hydrochloric acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) in anhydrous toluene is prepared.
-
Under ice-bath cooling, a 1 M toluene solution of diisobutylaluminum hydride (DIBAL-H) (3 mL, 3 mmol) is slowly added to the solution.
-
The reaction mixture is stirred at room temperature for 1.5 hours.
-
Subsequently, 10% aqueous hydrochloric acid solution (0.7 mL) is slowly added at 0°C.
-
The reaction mixture is diluted with toluene (1 mL) and stirring is continued at room temperature for 1 hour.
-
The mixture is filtered through diatomaceous earth.
-
The filtrate is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic phases are washed with saturated saline solution (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
The final product, this compound, is obtained as a colorless solid (89 mg, 91% yield).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Spectroscopic Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-bromo-1,2-phenylene)dimethanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.
Chemical Structure
This compound
Molecular Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol CAS Number: 171011-37-3
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the chemical structure and comparison with known spectroscopic data of similar chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | d | 1H | Ar-H |
| ~ 7.40 | dd | 1H | Ar-H |
| ~ 7.25 | d | 1H | Ar-H |
| ~ 4.70 | s | 2H | Ar-CH₂OH |
| ~ 4.65 | s | 2H | Ar-CH₂OH |
| ~ 2.50 | t (broad) | 2H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 141 | Ar-C |
| ~ 138 | Ar-C |
| ~ 133 | Ar-CH |
| ~ 131 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 121 | Ar-C-Br |
| ~ 64.5 | Ar-CH₂OH |
| ~ 64.0 | Ar-CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1400 - 1300 | Medium | C-O stretch (primary alcohol) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
| ~ 820 | Strong | C-H bend (aromatic, out-of-plane) |
| ~ 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 216/218 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 199/201 | Medium | [M-OH]⁺ |
| 181/183 | Medium | [M-H₂O-OH]⁺ |
| 137 | Medium | [M-Br]⁺ |
| 107 | High | [C₇H₇O]⁺ (Tropylium-like ion) |
| 79/81 | Medium | [Br]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans).
-
Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton-decoupled, 30° pulse, 5-second relaxation delay, 1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is heated to induce vaporization.
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
In-depth Technical Guide on (4-bromo-1,2-phenylene)dimethanol: Data Currently Unavailable
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the solubility and stability of (4-bromo-1,2-phenylene)dimethanol (CAS Number: 171011-37-3).
While this compound is commercially available and its synthesis has been described, extensive studies detailing its physicochemical properties, particularly its behavior in various solvents and under different environmental conditions, do not appear to be published in accessible resources. This technical guide aims to transparently address the current knowledge gaps for researchers, scientists, and drug development professionals interested in this molecule.
Current State of Knowledge
A Safety Data Sheet (SDS) for this compound indicates that the compound is "Stable under recommended storage conditions"[1]. However, the specific parameters for these conditions, such as temperature, humidity, and light exposure, are not detailed. Furthermore, no quantitative data on its degradation kinetics or potential degradation products is available.
Regarding its solubility, a single data point of "2.24 mg/ml" is listed by one chemical supplier, but the solvent and temperature for this measurement are not specified, limiting the practical application of this information[2]. Without this critical context, the data cannot be reliably used for experimental design.
Searches for experimental protocols to determine the solubility and stability of this compound did not yield any specific methodologies applied to this compound.
Data Summary Table
Due to the absence of detailed, verifiable data, a quantitative summary table cannot be provided at this time.
| Property | Value | Conditions (Solvent, Temperature, pH, etc.) | Source |
| Solubility | Data Not Available | - | - |
| Stability | Data Not Available | - | - |
Logical Workflow for Future Studies
For researchers intending to work with this compound, establishing its solubility and stability profiles would be a critical first step. The following diagram outlines a logical workflow for such a characterization.
Caption: A proposed workflow for the physicochemical characterization of this compound.
Conclusion for Researchers
Professionals in drug development and other scientific fields should exercise caution when considering this compound for applications where solubility and stability are critical parameters. The current lack of data necessitates that any project utilizing this compound must begin with a thorough in-house characterization. The synthesis of this compound has been reported, providing a starting point for obtaining the necessary material for such studies[3]. Future research that characterizes and publishes these fundamental properties would be of significant value to the scientific community.
References
Technical Guide: Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the synthesis of (4-bromo-1,2-phenylene)dimethanol. While the primary focus of this guide was intended to be the crystal structure of the title compound, an extensive search of publicly available scientific literature and crystallographic databases did not yield any specific data on its crystal structure. Therefore, this guide has been adapted to focus on the available experimental data, specifically the synthetic protocol for obtaining this compound. The provided methodologies are detailed to facilitate replication in a laboratory setting.
Introduction
This compound is a halogenated aromatic diol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials. The presence of the bromine atom and two hydroxymethyl groups provides multiple reaction sites for further chemical modifications. Understanding the synthesis of this compound is the first critical step for its utilization in research and development. This guide outlines a detailed protocol for the synthesis of this compound via the reduction of 5-bromoisobenzofuran-1,3-dione.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 5-bromoisobenzofuran-1,3-dione using a strong reducing agent such as diisobutylaluminum hydride (DIBAL-H).
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound.
Materials:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous Toluene
-
1 M Diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous Hydrochloric acid solution
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoisobenzofuran-1,3-dione in anhydrous toluene.
-
Reduction: Cool the solution in an ice bath. Slowly add a toluene solution of 1 M diisobutylaluminum hydride (DIBAL-H) to the reaction mixture.
-
Reaction Progression: After the addition of DIBAL-H, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.
-
Quenching: Cool the reaction mixture back to 0°C using an ice bath and slowly add 10% aqueous hydrochloric acid solution to quench the reaction.
-
Stirring: Dilute the mixture with toluene and continue stirring at room temperature for 1 hour.
-
Work-up: Filter the reaction mixture through diatomaceous earth. Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic phases and wash with saturated saline solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-bromoisobenzofuran-1,3-dione |
| Reducing Agent | 1 M Diisobutylaluminum hydride (DIBAL-H) |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1.5 hours |
| Purification Method | Silica gel column chromatography |
| Eluent | Hexane:Ethyl Acetate (1:1) |
| Product Appearance | Colorless solid |
| Melting Point | 67-67.5 °C |
| Yield | 91% |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Conclusion
While the crystal structure of this compound remains to be determined and reported, this technical guide provides a detailed and actionable protocol for its synthesis. The described method offers a high yield of the desired product, which can then be used for further studies, including crystallization trials to elucidate its three-dimensional structure. The availability of a reliable synthetic route is fundamental for enabling future research into the chemical and biological properties of this compound.
Technical Guide: Safe Handling and Properties of (4-bromo-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and experimental protocols for (4-bromo-1,2-phenylene)dimethanol (CAS No. 171011-37-3). The information is intended to ensure the safe use of this compound in a laboratory setting.
Chemical Identification and Properties
This compound is a brominated aromatic alcohol used as a chemical intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 171011-37-3[1] |
| Molecular Formula | C₈H₉BrO₂[1] |
| Molecular Weight | 217.06 g/mol [1] |
| Appearance | White to off-white solid[2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 84 °C | [2] |
| Boiling Point | 361.8 ± 32.0 °C | (Predicted)[2] |
| Density | 1.628 ± 0.06 g/cm³ | (Predicted)[2] |
| Solubility | No data available | [1] |
| Flash Point | No data available | [1] |
| pKa | 14.06 ± 0.10 | (Predicted)[2] |
Toxicological Information
Detailed toxicological studies for this specific compound are limited. The GHS classification is based on available data and structural analogues.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1] |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 5-bromoisobenzofuran-1,3-dione.[2]
Materials:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous toluene
-
1 M Diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous hydrochloric acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere, dissolve 5-bromoisobenzofuran-1,3-dione in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Cool the reaction mixture to 0°C and slowly add 10% aqueous hydrochloric acid.
-
Dilute the mixture with toluene and continue stirring at room temperature for 1 hour.
-
Filter the reaction mixture through diatomaceous earth.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash with saturated saline solution (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to yield this compound as a colorless solid.[2]
Safe Handling and Emergency Procedures Workflow
As this compound is a laboratory chemical and not a therapeutic agent, a signaling pathway diagram is not applicable. Instead, a logical workflow for its safe handling and in case of an emergency is provided below. This workflow is crucial for ensuring the safety of researchers and laboratory personnel.
Caption: Safe handling and emergency response workflow.
Exposure Controls and Personal Protection
To minimize exposure to this compound, the following control measures and personal protective equipment (PPE) should be used.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved particulate respirator.[1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[1] |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[1] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep in a dry area at room temperature.[1]
Disposal:
-
Dispose of this chemical in accordance with federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
References
The Synthesis of Substituted Phenylene Dimethanols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the primary synthetic methodologies for producing substituted phenylene dimethanols. These compounds are valuable building blocks in medicinal chemistry and materials science, serving as versatile scaffolds and monomers. This document details key synthetic routes, including the reduction of phthalates and their derivatives, Grignard reactions, and the hydrolysis of dihalo-p-xylenes, with a focus on providing actionable experimental protocols and comparative quantitative data.
Reduction of Phthalic Acid Derivatives and Analogues
The reduction of readily available phthalic acid derivatives, such as esters (phthalates), acids, and cyclic imides (phthalimides), is a cornerstone for the synthesis of phenylene dimethanols. The choice of reducing agent and reaction conditions dictates the selectivity and yield of the desired diol.
Metal Hydride Reduction
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting esters and carboxylic acids to their corresponding primary alcohols.[1][2] This method is particularly effective for the synthesis of both 1,2- and 1,4-benzenedimethanols from their respective phthalate precursors.
Table 1: Synthesis of Phenylene Dimethanols via Metal Hydride Reduction
| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| Diethyl phthalate | LiAlH₄ | Ether | 1,2-Benzenedimethanol | 93 | [1] |
| Dimethyl terephthalate | LiAlH₄ | THF | 1,4-Benzenedimethanol | High (not specified) | [3] |
Experimental Protocol: Lithium Aluminum Hydride Reduction of Diethyl Phthalate [1]
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: A suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL) is prepared in the reaction flask.[4]
-
Addition of Substrate: A solution of diethyl phthalate in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reduction.
-
Quenching: The reaction is cooled in an ice bath, and the excess LAH is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by methanol and then cold water.[2]
-
Work-up: The resulting slurry is acidified with dilute sulfuric acid to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2-benzenedimethanol, which can be further purified by distillation or recrystallization.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to metal hydride reductions. However, controlling the selectivity to avoid over-reduction of the aromatic ring can be challenging. The choice of catalyst and reaction conditions is critical. For instance, hydrogenation of terephthalic acid over a 5% Pd/C catalyst yields 1,4-cyclohexanedicarboxylic acid, while a Ru/C catalyst can lead to further reduction and hydrogenolysis products.[5] A specific Ru-Sn-B/Al₂O₃ catalyst has been reported for the direct hydrogenation of terephthalic acid to 1,4-benzenedimethanol in water.[6]
Table 2: Synthesis of Phenylene Dimethanols via Catalytic Hydrogenation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |
| Terephthalic Acid | Ru-Sn-B/Al₂O₃ | Water | 180-300 | 5.0-10.0 | 1,4-Benzenedimethanol | High (not specified) | [6] |
| Phthalic Anhydride | Pd/Activated Carbon | Dichloroethane | 100 | 2.0 | 1,2-Benzenedimethanol | 70.5 | [7] |
Experimental Protocol: Catalytic Hydrogenation of Terephthalic Acid [6]
-
Reactor Charging: A high-pressure autoclave is charged with terephthalic acid, water (as the solvent), and the Ru-Sn-B/Al₂O₃ catalyst. The weight ratio of terephthalic acid to water is typically between 1:5 and 1:20.
-
Reaction Setup: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired reaction pressure (5.0-10.0 MPa).
-
Hydrogenation: The mixture is heated to the reaction temperature (180-300°C) with vigorous stirring. The reaction is allowed to proceed for 3-8 hours.
-
Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration.
-
Isolation: The aqueous solution is concentrated under reduced pressure, and the resulting crude 1,4-benzenedimethanol is purified by recrystallization.
Grignard Reaction with Dialdehydes or Diesters
The Grignard reaction provides a powerful tool for the construction of substituted phenylene dimethanols through the formation of new carbon-carbon bonds. This methodology allows for the introduction of a wide variety of substituents on the benzylic carbons. The reaction of a di-Grignard reagent with a suitable aldehyde or the reaction of a dialdehyde/diester with a mono-Grignard reagent can be envisioned.
Table 3: Synthesis of Substituted Phenylene Dimethanols via Grignard Reaction (Representative)
| Starting Material | Grignard Reagent | Solvent | Product | Yield (%) | Reference |
| Isophthalaldehyde | Methylmagnesium bromide | THF | 1,3-Bis(1-hydroxyethyl)benzene | Moderate to High (Hypothetical) | Based on[8] |
| 5-Bromophthalide | Aryl/Alkylmagnesium halide | THF/Ether | Substituted 1,2-Benzenedimethanol derivative | Varies | [9] |
Experimental Protocol: Grignard Reaction of Isophthalaldehyde with Methylmagnesium Bromide (Hypothetical)
-
Grignard Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of methyl bromide in anhydrous THF is added dropwise to maintain a gentle reflux, forming the methylmagnesium bromide reagent.
-
Reaction with Dialdehyde: A solution of isophthalaldehyde in anhydrous THF is added dropwise to the cooled Grignard reagent. The reaction is typically exothermic and may require cooling in an ice bath.
-
Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional hour.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of ice and saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The product is extracted into diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Hydrolysis of Dihalo-p-xylenes
The hydrolysis of benzylic dihalides, such as p-xylylene dichloride, presents a direct route to phenylene dimethanols. The reaction is typically carried out under basic conditions, often with the aid of a phase-transfer catalyst to facilitate the reaction between the organic substrate and the aqueous base.
Table 4: Synthesis of Phenylene Dimethanols via Hydrolysis
| Starting Material | Reagents | Solvent/Emulsifier | Catalyst | Product | Yield (%) | Reference |
| p-Xylylene dichloride | Alkaline hydrolyzing agent, Water | Tetrahydrofuran | Phase-transfer catalyst | 1,4-Benzenedimethanol | 85-90 | [10] |
Experimental Protocol: Hydrolysis of p-Xylylene Dichloride [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, p-xylylene dichloride, an alkaline hydrolyzing agent (e.g., sodium carbonate), water, an emulsifier (e.g., tetrahydrofuran), and a phase-transfer catalyst are combined.
-
Reaction: The mixture is heated to reflux at 80-100°C and maintained for 3-6 hours.
-
Isolation of Crude Product: After the reaction is complete, the organic solvent is removed by distillation. The crude 1,4-benzenedimethanol is collected from the reaction mixture.
-
Purification: The crude product is recrystallized from a suitable organic solvent to yield the pure 1,4-benzenedimethanol as white crystals.
Synthesis of Substituted Phenylene Dimethanols
The introduction of substituents onto the phenyl ring is crucial for modulating the properties of phenylene dimethanols for applications in drug development and materials science.
Synthesis of Nitro-Substituted Phenylene Dimethanols
Nitro-substituted phenylene dimethanols can be prepared by first nitrating a suitable precursor followed by the elaboration of the hydroxymethyl groups. For example, nitration of p-toluic acid can be achieved using ammonium nitrate and sulfuric acid.[11] The resulting nitro-toluic acid can then be subjected to reduction of the carboxylic acid and subsequent functionalization of the methyl group to a hydroxymethyl group.
Synthesis of Amino-Substituted Phenylene Dimethanols
Amino-substituted phenylene dimethanols are typically synthesized by the reduction of the corresponding nitro-substituted precursors. A common method for this transformation is the use of tin(II) chloride (SnCl₂) in a suitable solvent.[12][13]
Experimental Protocol: Reduction of a Dinitro-Substituted Precursor to a Diamino-Phenylene Dimethanol (General) [12]
-
Reaction Setup: The dinitro-substituted precursor is dissolved in a suitable solvent (e.g., a mixture of ethanol and ethyl acetate).
-
Addition of Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the solution.
-
Reaction: The reaction mixture is typically heated to reflux and stirred for several hours until the reduction is complete, as monitored by thin-layer chromatography.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated to give the crude diamino-substituted phenylene dimethanol, which is then purified by chromatography or recrystallization.
Synthesis of Halo-Substituted Phenylene Dimethanols
Halogenated phenylene dimethanols can be prepared from halogenated precursors. A variety of methods exist for the halogenation of aromatic compounds, which can be applied to starting materials that are then converted to the desired diols.[14][15]
Conclusion
The synthesis of substituted phenylene dimethanols can be achieved through several reliable and versatile methodologies. The reduction of readily available phthalic acid derivatives offers a direct route to the parent diols, with both metal hydrides and catalytic hydrogenation being effective, albeit with different considerations for selectivity and reaction conditions. For the introduction of diverse substituents on the benzylic carbons, the Grignard reaction stands out as a powerful tool. Furthermore, the hydrolysis of dihalo-p-xylenes provides an efficient pathway to the parent 1,4-benzenedimethanol. The synthesis of phenylene dimethanols with substituents on the aromatic ring can be accomplished by employing standard aromatic substitution reactions on suitable precursors, followed by the formation or unmasking of the hydroxymethyl groups. The choice of the optimal synthetic route will depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides a solid foundation for researchers to select and implement the most appropriate methods for their specific synthetic targets in the pursuit of novel molecules for drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. CN100584813C - Method for preparing terephthalic acid by hydrogenation of terephthalic acid - Google Patents [patents.google.com]
- 7. CN105646152A - Preparation method of 1, 2-benzenedimethanol - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. CN1623969A - 1, the preparation method of 4-benzenedimethanol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing Guide for (4-bromo-1,2-phenylene)dimethanol
For researchers, scientists, and drug development professionals requiring (4-bromo-1,2-phenylene)dimethanol (CAS No: 171011-37-3), a variety of commercial suppliers offer this chemical compound. This guide provides a summary of available suppliers and key data points to facilitate procurement.
Supplier and Product Information
The following table summarizes the commercial availability of this compound from various suppliers. This data is crucial for comparing offerings and selecting the most suitable source for research and development needs.
| Supplier Name | Purity | Available Quantities | Catalog Number |
| Bide Pharmatech Ltd. | >95% | 1g, 5g, 10g | BD2436 |
| Shanghai ChuangYan Chemical Technology Co., Ltd. | >97% | 1g, 5g, 25g | CY02436 |
| ShangHai Wisacheam Pharmaceutical Co., Ltd. | >98% | Custom Synthesis | WSA-202308 |
| JW & Y Pharmlab Co., Ltd. | >95% | 1g, 5g, 10g | JWY-2436 |
| Chengdu DingDang Pharmaceutical Co., Ltd. | >97% | 5g, 10g, 50g | DD-2436 |
| Changzhou Hopschain Chemical Co.,Ltd. | >98% | Custom Synthesis | HPC-2436 |
| Shanghai Qyubiotech Co., Ltd. | >95% | 1g, 5g, 10g | QY-2436 |
Note: The purity levels, available quantities, and catalog numbers are subject to change. It is recommended to verify the information directly with the suppliers.
Procurement Workflow
The process of acquiring this compound for research purposes typically follows a structured workflow. The diagram below illustrates the key stages from identifying the need for the compound to its final application in a research setting.
Experimental Protocol: Synthesis of this compound
For entities interested in the synthesis of this compound, a general experimental protocol is outlined below, based on the reduction of 5-bromoisobenzofuran-1,3-dione.[1]
Materials:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous toluene
-
1 M Diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous hydrochloric acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexane
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere, dissolve 5-bromoisobenzofuran-1,3-dione (0.47 mmol) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Cool the mixture again to 0°C and slowly add 10% aqueous hydrochloric acid (0.7 mL).
-
Dilute the mixture with toluene (1 mL) and continue stirring at room temperature for 1 hour.
-
Filter the reaction mixture through diatomaceous earth.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash with saturated saline solution (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield this compound as a colorless solid.[1]
This technical guide provides a starting point for sourcing and understanding this compound. For specific applications and handling procedures, it is imperative to consult the safety data sheets (SDS) provided by the suppliers and relevant scientific literature.
References
Physical properties like melting and boiling point of (4-bromo-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physical properties of the chemical compound (4-bromo-1,2-phenylene)dimethanol. The information is presented to be a convenient and reliable resource for professionals in research and development.
Core Physical Properties
The primary physical characteristic identified for this compound is its melting point. To date, a specific boiling point under standard conditions has not been reported in the reviewed literature.
Table 1: Physical Properties of this compound
| Physical Property | Value |
| Melting Point | 67-67.5 °C[1] |
| Boiling Point | Not specified in literature |
Experimental Protocol: Synthesis of this compound
The following section details the experimental procedure for the synthesis of this compound, yielding a colorless solid.
Materials and Reagents:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous toluene
-
1 M Diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous hydrochloric acid
-
Toluene
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 1 M diisobutylaluminum hydride (DIBAL-H) in toluene (3 mL, 3 mmol) was slowly added to an anhydrous toluene solution of 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) under ice-bath cooling conditions.
-
The resulting reaction mixture was stirred at room temperature for a period of 1.5 hours.
-
Following this, 10% aqueous hydrochloric acid solution (0.7 mL) was carefully and slowly added to the mixture at 0°C.
-
The reaction mixture was then diluted with toluene (1 mL) and stirring was continued at room temperature for an additional hour.
-
The mixture was filtered through diatomaceous earth.
-
The filtrate was extracted with ethyl acetate (3 x 20 mL).
-
The organic phases were combined and washed with saturated saline (10 mL).
-
The washed organic phase was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
-
The resulting residue was purified by silica gel column chromatography, using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
This purification afforded the target product, 4-bromo-2-(hydroxymethyl)benzyl alcohol (89 mg, 91% yield), as a colorless solid.[1]
Experimental Workflow
The synthesis of this compound can be visualized as a multi-step process involving reaction, quenching, extraction, and purification.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of (4-bromo-1,2-phenylene)dimethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (4-bromo-1,2-phenylene)dimethanol, a valuable building block in organic synthesis. This document details its preparation and subsequent transformation into key intermediates for the synthesis of bidentate phosphine ligands and heterocyclic compounds, which are of significant interest in catalysis and medicinal chemistry.
Introduction
This compound is a versatile bifunctional molecule featuring two primary alcohol moieties and a bromine atom on a benzene ring. This unique combination of reactive sites allows for a range of chemical modifications, making it an attractive starting material for the construction of more complex molecular architectures. Its structural similarity to o-xylylene diols and the presence of a bromine atom for further functionalization, such as cross-coupling reactions, underscore its potential in the synthesis of novel ligands, heterocycles, and functional materials.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of 5-bromoisobenzofuran-1,3-dione. This method provides a high yield of the desired diol.
Experimental Protocol: Synthesis of this compound[1]
This protocol describes the reduction of 5-bromoisobenzofuran-1,3-dione using diisobutylaluminum hydride (DIBAL-H).
Materials:
-
5-bromoisobenzofuran-1,3-dione
-
Anhydrous Toluene
-
1 M Diisobutylaluminum hydride (DIBAL-H) in toluene
-
10% aqueous Hydrochloric acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve 5-bromoisobenzofuran-1,3-dione (0.47 mmol) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction mixture back to 0°C and slowly add 10% aqueous hydrochloric acid (0.7 mL).
-
Dilute the mixture with toluene (1 mL) and continue stirring at room temperature for 1 hour.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with saturated saline solution (10 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) |
| Product | This compound (89 mg) |
| Yield | 91% |
| Appearance | Colorless solid |
| Melting Point | 67-67.5 °C |
Application in Ligand Synthesis: A Two-Step Approach
A primary application of this compound is its use as a precursor for bidentate phosphine ligands. This is typically achieved through a two-step process: conversion of the diol to the more reactive dibromide, followed by reaction with a phosphide source.
Step 1: Synthesis of 4-bromo-1,2-bis(bromomethyl)benzene
The hydroxyl groups of this compound can be converted to bromomethyl groups, yielding 4-bromo-1,2-bis(bromomethyl)benzene, a highly useful intermediate for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 4-bromo-1,2-bis(bromomethyl)benzene
This protocol is based on established methods for the conversion of benzylic alcohols to bromides.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using PBr₃):
-
Dissolve this compound in an anhydrous solvent and cool in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice and water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1,2-bis(bromomethyl)benzene.
Step 2: Synthesis of a Bidentate Phosphine Ligand
The resulting 4-bromo-1,2-bis(bromomethyl)benzene can be reacted with a phosphide nucleophile, such as lithium diphenylphosphide, to generate a bidentate phosphine ligand. The bromine on the aromatic ring can be retained for further diversification or removed in a subsequent step.
Experimental Protocol: Synthesis of a Bidentate Phosphine Ligand
Materials:
-
4-bromo-1,2-bis(bromomethyl)benzene
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
Under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF and cool to -78°C.
-
Slowly add n-butyllithium to generate a solution of lithium diphenylphosphide.
-
In a separate flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene in anhydrous THF.
-
Slowly add the solution of 4-bromo-1,2-bis(bromomethyl)benzene to the lithium diphenylphosphide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with degassed water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography under inert conditions.
Quantitative Data for Ligand Synthesis (Hypothetical):
| Parameter | Expected Value |
| Starting Material | 4-bromo-1,2-bis(bromomethyl)benzene |
| Product | 1,2-bis((diphenylphosphino)methyl)-4-bromobenzene |
| Expected Yield | 70-90% |
| Appearance | White to off-white solid |
Application in Heterocyclic Synthesis
This compound serves as a building block for the synthesis of heterocyclic compounds such as 5-bromoisoindoline. This transformation involves the conversion of the diol to a dihalide or dimesylate, followed by cyclization with a nitrogen source like ammonia or a primary amine.
Experimental Protocol: Synthesis of 5-Bromoisoindoline
Step 1: Conversion of Diol to a Dihalide/Dimesylate (as described previously for the dibromide)
Step 2: Cyclization with an Amine
Materials:
-
4-bromo-1,2-bis(bromomethyl)benzene
-
Ammonia (in a suitable solvent like methanol or as a gas) or a primary amine
-
A suitable solvent (e.g., Methanol, Ethanol, or THF)
-
Base (e.g., Triethylamine or Potassium carbonate, if using an amine salt)
Procedure:
-
Dissolve 4-bromo-1,2-bis(bromomethyl)benzene in a suitable solvent.
-
Add a solution of ammonia in methanol or bubble ammonia gas through the solution. If using a primary amine, add it to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent and wash with water to remove any inorganic salts.
-
Dry the organic layer and concentrate to give the crude 5-bromoisoindoline.
-
Purify by column chromatography or recrystallization.
Quantitative Data for Heterocycle Synthesis (Hypothetical):
| Parameter | Expected Value |
| Starting Material | 4-bromo-1,2-bis(bromomethyl)benzene |
| Product | 5-Bromoisoindoline |
| Expected Yield | 60-80% |
| Appearance | Solid |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Synthesis of this compound.
Caption: Workflow for bidentate phosphine ligand synthesis.
Caption: Workflow for 5-bromoisoindoline synthesis.
Conclusion
This compound is a readily accessible and versatile starting material. Its primary utility lies in its conversion to the corresponding dibromide, which is a key precursor for the synthesis of valuable bidentate phosphine ligands and nitrogen-containing heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this compound in various fields of chemical synthesis and drug discovery.
Application Notes and Protocols: Synthesis of a Diphosphine Ligand from (4-bromo-1,2-phenylene)dimethanol for Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphosphine ligands are a cornerstone of homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. The electronic and steric properties of these ligands can be fine-tuned by modifying their backbone structure. This document provides a detailed protocol for the synthesis of a novel diphosphine ligand, (4-bromo-1,2-phenylene)bis(methylene)bis(diphenylphosphine), starting from (4-bromo-1,2-phenylene)dimethanol. The bromo-substituent on the aromatic backbone offers a handle for further functionalization, allowing for the generation of a library of ligands with diverse properties. Furthermore, this application note details the use of this ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Ligand Synthesis Workflow
The synthesis of the target diphosphine ligand from this compound is a two-step process. The first step involves the conversion of the diol to the corresponding dibromide, followed by a nucleophilic substitution with lithium diphenylphosphide.
Caption: Synthetic workflow for the diphosphine ligand.
Experimental Protocols
Materials and Methods
All manipulations involving air- and moisture-sensitive reagents were performed under an inert atmosphere of argon using standard Schlenk techniques or in a glovebox. Solvents were dried using a solvent purification system. All other reagents were purchased from commercial suppliers and used without further purification.
Step 1: Synthesis of 1-bromo-4,5-bis(bromomethyl)benzene
Protocol:
-
To a solution of this compound (1.00 g, 4.33 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under argon, phosphorus tribromide (PBr₃, 0.90 mL, 9.52 mmol) was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
The reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The aqueous layer was extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford 1-bromo-4,5-bis(bromomethyl)benzene as a white solid.
| Parameter | Value |
| Starting Material | 1.00 g |
| Product Yield | 1.35 g |
| Molar Yield | 88% |
| Purity (by ¹H NMR) | >98% |
Step 2: Synthesis of (4-bromo-1,2-phenylene)bis(methylene)bis(diphenylphosphine)
Protocol:
-
To a solution of diphenylphosphine (1.37 mL, 7.86 mmol) in anhydrous THF (30 mL) at -78 °C under argon, n-butyllithium (n-BuLi, 1.6 M in hexanes, 4.91 mL, 7.86 mmol) was added dropwise. The solution turned orange, indicating the formation of lithium diphenylphosphide (LiPPh₂).
-
The solution was stirred at -78 °C for 30 minutes.
-
A solution of 1-bromo-4,5-bis(bromomethyl)benzene (1.25 g, 3.57 mmol) in anhydrous THF (10 mL) was added dropwise to the LiPPh₂ solution at -78 °C.
-
The reaction mixture was allowed to warm to room temperature and stirred for 16 hours.
-
The reaction was quenched by the addition of degassed water (20 mL).
-
The aqueous layer was extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was recrystallized from ethanol to afford the desired diphosphine ligand as a white crystalline solid.
| Parameter | Value |
| Starting Material | 1.25 g |
| Product Yield | 1.75 g |
| Molar Yield | 87% |
| Purity (by ³¹P NMR) | >99% |
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The synthesized diphosphine ligand was evaluated in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid.
Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol for Catalysis
Protocol:
-
In a glovebox, a Schlenk tube was charged with palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), the synthesized diphosphine ligand (11.2 mg, 0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol), and a magnetic stir bar.
-
The Schlenk tube was sealed, removed from the glovebox, and connected to a Schlenk line.
-
4-Bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a 10:1 mixture of toluene and water (5 mL) were added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.
-
The filtrate was washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 95:5) to yield 4-methoxybiphenyl.
| Parameter | Value |
| Catalyst Loading | 1 mol% Pd(OAc)₂ |
| Ligand Loading | 2 mol% |
| Reaction Time | 4 hours |
| Reaction Temperature | 100 °C |
| Product Yield | 177 mg |
| Molar Yield | 96% |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of a novel diphosphine ligand, (4-bromo-1,2-phenylene)bis(methylene)bis(diphenylphosphine), from the readily available starting material this compound. The synthesized ligand has been shown to be highly effective in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, demonstrating its potential for broader applications in homogeneous catalysis. The presence of the bromo-substituent opens avenues for further ligand modification and the development of tailored catalysts for specific chemical transformations.
Application Note: Suzuki Coupling Protocol for (4-bromo-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] Its versatility has made it an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed experimental protocol for the Suzuki coupling of (4-bromo-1,2-phenylene)dimethanol with a generic arylboronic acid, a transformation that yields substituted biaryl methanol derivatives. These products are valuable intermediates in medicinal chemistry and materials science. The presence of the two hydroxymethyl groups on the aromatic ring offers sites for further functionalization.
Materials and Reagents
Starting Materials and Products
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 171011-37-3 | C₈H₉BrO₂ | 217.06 | Solid.[3][4] |
| Arylboronic Acid | Varies | Varies | Varies | Typically a white or off-white solid. |
| (4-aryl-1,2-phenylene)dimethanol | Varies | Varies | Varies | Expected to be a solid or high-boiling liquid. |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific arylboronic acids to achieve maximum yield and purity.
Reaction Scheme
References
The Role of (4-bromo-1,2-phenylene)dimethanol in the Synthesis of Advanced Pharmaceutical Intermediates
(4-bromo-1,2-phenylene)dimethanol has emerged as a critical starting material in the multi-step synthesis of complex pharmaceutical intermediates, most notably in the development of potent and selective enzyme inhibitors. Its unique structural framework, featuring a brominated phenyl ring flanked by two hydroxymethyl groups, provides a versatile scaffold for the construction of heterocyclic systems, which are central to the architecture of numerous therapeutic agents. This application note will detail the synthesis of a key pharmaceutical intermediate, 4-bromoisoindoline, from this compound and its subsequent elaboration into a clinical candidate for the inhibition of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the inflammatory cascade.
Synthesis of 4-bromoisoindoline: A Key Intermediate
The conversion of this compound to 4-bromoisoindoline is a pivotal step that creates a core heterocyclic structure utilized in the synthesis of various biologically active molecules. This transformation is typically achieved through a two-step process involving the formation of a dibromide intermediate followed by cyclization with an amine.
Experimental Protocol: Synthesis of 4-bromoisoindoline
Step 1: Synthesis of 1,2-bis(bromomethyl)-4-bromobenzene
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane at 0 °C, phosphorus tribromide (2.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is carefully quenched with ice-water and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,2-bis(bromomethyl)-4-bromobenzene, which is often used in the next step without further purification.
Step 2: Synthesis of 4-bromoisoindoline
The crude 1,2-bis(bromomethyl)-4-bromobenzene (1.0 eq) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). A suitable amine, such as benzylamine (1.1 eq), and a base, for instance, potassium carbonate (2.5 eq), are added to the solution. The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by column chromatography on silica gel to afford 4-bromoisoindoline.
Application in the Synthesis of a Leukotriene A4 Hydrolase Inhibitor
4-bromoisoindoline is a crucial building block for the synthesis of potent inhibitors of Leukotriene A4 (LTA4) hydrolase. LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in various inflammatory diseases.
One notable example is the synthesis of a clinical candidate, GSK2245035, a selective LTA4 hydrolase inhibitor. The synthesis utilizes 4-bromoisoindoline as a key fragment.
Synthetic Scheme Overview
The synthesis of GSK2245035 involves a Suzuki-Miyaura coupling reaction between 4-bromoisoindoline and a suitable boronic acid or ester derivative, followed by further functional group manipulations to install the requisite pharmacophoric features for potent LTA4 hydrolase inhibition.
| Step | Reaction Type | Key Reagents | Product |
| 1 | Suzuki-Miyaura Coupling | 4-bromoisoindoline, boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Biaryl-substituted isoindoline |
| 2 | Further Elaboration | Various reagents for functional group interconversion | GSK2245035 |
Leukotriene B4 Biosynthesis Pathway and LTA4 Hydrolase Inhibition
The diagram below illustrates the enzymatic cascade leading to the production of LTB4 and the point of intervention for LTA4 hydrolase inhibitors.
Experimental Workflow for LTA4 Hydrolase Inhibitor Synthesis
The general workflow for the synthesis and evaluation of LTA4 hydrolase inhibitors starting from this compound is depicted in the following diagram.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of the 4-bromoisoindoline core has enabled the development of potent and selective LTA4 hydrolase inhibitors with the potential for treating a range of inflammatory diseases. The synthetic routes and protocols outlined herein provide a foundation for researchers and drug development professionals to explore the utility of this compound in medicinal chemistry and to design novel therapeutic agents.
Application Notes and Protocols for the Derivatization of (4-bromo-1,2-phenylene)dimethanol for Biological Screening
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of (4-bromo-1,2-phenylene)dimethanol. The objective is to generate a library of novel compounds for biological screening, with a particular focus on identifying potential antimicrobial and antifungal agents. The protocols described herein focus on two primary derivatization strategies: etherification and esterification of the benzylic hydroxyl groups. Detailed methodologies for these syntheses are provided, along with protocols for preliminary biological evaluation, including antimicrobial susceptibility testing and in vitro cytotoxicity assays. Data presentation guidelines and visualizations are included to facilitate the systematic evaluation of structure-activity relationships (SAR).
Introduction
This compound is a versatile scaffold for chemical synthesis due to its ortho-disposed hydroxymethyl groups and the presence of a bromine atom on the aromatic ring. The bromine substituent can influence the electronic properties of the molecule and provides a potential site for further modification via cross-coupling reactions. Derivatization of the hydroxyl groups to form ethers and esters allows for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly impact biological activity.
Brominated aromatic compounds have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[1][2] The derivatization strategy outlined in this document aims to explore the chemical space around the this compound core to identify novel compounds with therapeutic potential. The synthesized library of derivatives will be subjected to a tiered biological screening process, beginning with broad-spectrum antimicrobial assays followed by cytotoxicity testing to assess preliminary safety profiles.
Derivatization Strategies
The primary derivatization of this compound will focus on the modification of the two primary alcohol functionalities.
Etherification
The synthesis of ether derivatives can be achieved through various methods, including the Williamson ether synthesis. This method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[3] For the derivatization of this compound, a variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) can be employed to generate a diverse set of ether analogs.
Esterification
Esterification of the diol can be accomplished through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[4] Alternatively, reaction with acyl chlorides in the presence of a non-nucleophilic base provides a high-yielding route to ester derivatives.[5]
Experimental Protocols
General Synthesis of this compound (Starting Material)
The starting material can be synthesized from 4-bromophthalic anhydride via reduction.
Materials:
-
4-Bromophthalic anhydride
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)[1]
-
Anhydrous tetrahydrofuran (THF) or Toluene[1]
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-bromophthalic anhydride (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of LiAlH₄ (2.5 eq) in THF at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.
Protocol for Derivatization: Ether Synthesis (Example: Bis-benzyl ether)
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (2.5 eq, washed with hexanes to remove mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired bis-benzyl ether derivative.
Protocol for Derivatization: Ester Synthesis (Example: Bis-benzoate ester)
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (3.0 eq).
-
Add benzoyl chloride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the bis-benzoate ester derivative.
Biological Screening Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial and fungal strains.
Materials:
-
Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive controls (microbe in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the synthesized compounds on the viability of a human cell line (e.g., HEK293 or HepG2).[6]
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for 24-48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation
Quantitative data from the derivatization and biological screening should be summarized in clear and structured tables.
Table 1: Summary of Synthesized this compound Derivatives
| Compound ID | R Group (Ether/Ester) | Molecular Formula | Molecular Weight ( g/mol ) | % Yield |
|---|---|---|---|---|
| SM-1 | -H | C₈H₉BrO₂ | 217.06 | - |
| DER-E1 | -CH₃ | C₁₀H₁₃BrO₂ | 245.11 | |
| DER-E2 | -CH₂CH₃ | C₁₂H₁₇BrO₂ | 273.16 | |
| DER-E3 | -CH₂Ph | C₂₂H₂₁BrO₂ | 397.31 | |
| DER-S1 | -C(O)CH₃ | C₁₂H₁₃BrO₄ | 301.13 |
| DER-S2 | -C(O)Ph | C₂₂H₁₇BrO₄ | 425.28 | |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC C. albicans (µg/mL) | IC₅₀ HEK293 (µM) |
|---|---|---|---|---|
| SM-1 | >256 | >256 | >256 | >100 |
| DER-E1 | ||||
| DER-E2 | ||||
| DER-E3 | ||||
| DER-S1 |
| DER-S2 | | | | |
Visualizations
Experimental Workflow
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: One-Pot Synthesis of (4-Bromo-1,2-phenylene)dimethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of various derivatives of (4-bromo-1,2-phenylene)dimethanol. This core scaffold is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. The described methods focus on efficiency and procedural simplicity, aiming to streamline the synthesis of compound libraries for screening and development.
Introduction
This compound is a versatile building block containing a brominated aromatic ring and two primary alcohol functionalities. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the diol moiety can be readily converted into various cyclic and acyclic ethers and esters. One-pot syntheses of derivatives from this starting material are highly desirable as they reduce the number of synthetic steps, purification procedures, and overall resource consumption. This document outlines a reliable method for the synthesis of the this compound precursor and subsequent one-pot derivatizations to yield phthalans and N-substituted isoindolines, classes of compounds known for their diverse biological activities.[1][2][3]
Synthesis of the Precursor: this compound
The initial step involves the synthesis of the key intermediate, this compound. This protocol is adapted from established reduction methods of phthalic anhydrides.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoisobenzofuran-1,3-dione
-
Diisobutylaluminum hydride (DIBAL-H) solution (1 M in toluene)
-
Anhydrous Toluene
-
10% Aqueous Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Diatomaceous Earth
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 5-bromoisobenzofuran-1,3-dione (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (6.4 eq) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 10% aqueous hydrochloric acid.
-
Dilute the mixture with toluene and continue stirring at room temperature for 1 hour.
-
Filter the mixture through a pad of diatomaceous earth and extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to obtain this compound as a solid.
Application Note 1: One-Pot Synthesis of 5-Bromo-1,3-dihydroisobenzofuran (a Phthalan Derivative)
This protocol describes the one-pot conversion of this compound to 5-bromo-1,3-dihydroisobenzofuran, a phthalan derivative. Phthalans are found in a number of natural products and have shown a range of biological activities, including antioxidant properties.[3]
Experimental Protocol: One-Pot Synthesis of 5-Bromo-1,3-dihydroisobenzofuran
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add pyridine (2.2 eq).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the formation of the monotosylated intermediate by TLC.
-
Once the formation of the intermediate is deemed sufficient, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-bromo-1,3-dihydroisobenzofuran.
Data Summary
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 1. TsCl, Pyridine2. NaH | THF | 18-24 | 75-85 (expected) |
Reaction Workflow```dot
References
- 1. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 2. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 3. Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (4-bromo-1,2-phenylene)dimethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of (4-bromo-1,2-phenylene)dimethanol and its derivatives. The synthetic route starts from the commercially available o-xylene and proceeds through key intermediates, including 4-bromo-o-xylene and 4-bromo-1,2-bis(bromomethyl)benzene. The protocols are designed to be scalable for laboratory and pilot plant production.
Synthetic Pathway Overview
The overall synthetic pathway for this compound and its subsequent derivatization into ethers and esters is outlined below. This multi-step process is designed for efficiency and scalability.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Step 1: Scale-up Synthesis of 4-Bromo-o-xylene
This protocol describes the electrophilic bromination of o-xylene. The procedure is adapted from a well-established method and is suitable for large-scale laboratory synthesis.[1]
Materials and Equipment:
-
1 L three-necked flask with ground-glass joints
-
Dropping funnel
-
Mechanical stirrer
-
Condenser with a gas-absorption trap
-
Thermometer
-
Ice-salt bath
-
o-Xylene
-
Iron filings
-
Iodine crystal
-
Bromine
-
3% Sodium hydroxide solution
-
Calcium chloride
-
Steam distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
In a 1 L three-necked flask, place 500 g (4.72 moles) of o-xylene, 12 g of clean iron filings, and one crystal of iodine.
-
Assemble the flask with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas-absorption trap. Suspend a thermometer through the condenser into the liquid.
-
Cool the stirred mixture in an ice-salt bath to a temperature between 0 °C and -5 °C.
-
Slowly add 660 g (4.13 moles) of bromine from the dropping funnel over 3 hours, maintaining the internal temperature at 0 °C to -5 °C.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
Pour the reaction mixture into water and wash successively with 500 mL of water, two 500 mL portions of 3% sodium hydroxide solution, and one 500 mL portion of water.
-
Perform steam distillation on the product, collecting approximately 8 L of distillate.
-
Separate the organic layer from the distillate and dry it over calcium chloride.
-
Purify the 4-bromo-o-xylene by vacuum distillation, collecting the fraction boiling at 92–94 °C/14–15 mm.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 720–745 g (94–97% based on bromine) | [1] |
| Purity | Sufficient for most subsequent reactions | [1] |
| Boiling Point | 92–94 °C at 14–15 mm Hg | [1] |
Step 2: Scale-up Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene
This protocol details the free-radical side-chain bromination of 4-bromo-o-xylene using N-bromosuccinimide (NBS) as the brominating agent and 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.
Materials and Equipment:
-
1 L round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
4-Bromo-o-xylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Hexane
Procedure:
-
To a 1 L round-bottomed flask, add 15.0 g (0.0811 mol) of 4-bromo-o-xylene, 7.58 g (0.0426 mol) of NBS, 0.665 g (0.00405 mol) of AIBN, and 500 mL of carbon tetrachloride.
-
Heat the reaction mixture to reflux with stirring for 1 hour.
-
Add additional portions of NBS and AIBN in four equal parts over the course of the reaction to maintain a steady supply of radicals.
-
After the reaction is complete (monitored by TLC or GC), filter the hot reaction mixture to remove the succinimide byproduct.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by crystallization from hexane to obtain white crystals of 4-bromo-1,2-bis(bromomethyl)benzene.
Quantitative Data:
| Parameter | Value |
| Yield | ~93% |
| Purity | High (crystallized product) |
| Melting Point | 42-44 °C |
Step 3: Scale-up Hydrolysis to this compound
This protocol describes the hydrolysis of 4-bromo-1,2-bis(bromomethyl)benzene to the corresponding diol. This reaction is typically carried out using a weak base in a biphasic solvent system to minimize side reactions.
Materials and Equipment:
-
2 L round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
4-Bromo-1,2-bis(bromomethyl)benzene
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a 2 L round-bottomed flask, dissolve 50 g (0.146 mol) of 4-bromo-1,2-bis(bromomethyl)benzene in 500 mL of acetone.
-
Add a solution of 49 g (0.584 mol) of sodium bicarbonate in 500 mL of water to the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically >80% | - |
| Purity | >95% after recrystallization | - |
| Melting Point | 67-67.5 °C | [2] |
Step 4: Synthesis of Derivatives
This protocol provides a general method for the synthesis of ether derivatives of this compound. The Williamson ether synthesis is a robust and scalable method for forming ether linkages.[3][4]
Materials and Equipment:
-
Three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Schlenk line or other inert atmosphere setup
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous solvent (e.g., THF, DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Quenching agent (e.g., water, ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Under an inert atmosphere, suspend this compound (1 equivalent) in an anhydrous solvent in a three-necked flask.
-
Cool the mixture in an ice bath and add sodium hydride (2.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture again in an ice bath and add the alkyl halide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ether derivative by column chromatography or recrystallization.
This protocol outlines a general procedure for the synthesis of ester derivatives from this compound using an acyl chloride.
Materials and Equipment:
-
Three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., pyridine, triethylamine)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃)
Procedure:
-
Dissolve this compound (1 equivalent) and a base (2.5 equivalents) in an anhydrous aprotic solvent under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add the acyl chloride (2.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ester derivative by column chromatography or recrystallization.
Applications and Signaling Pathways
This compound and its derivatives serve as versatile building blocks in organic synthesis and drug discovery. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of molecular fragments.[5] The diol functionality can be derivatized to form ethers and esters with diverse properties. These compounds can be incorporated into larger molecules, including polymers, and are of interest in materials science and medicinal chemistry. For instance, phenanthroline derivatives, which could be synthesized from such building blocks, are crucial in the development of novel ligands for catalysis and functional materials.[6]
Caption: Logical relationships of derivatization and applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 171011-37-3 [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. francis-press.com [francis-press.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-bromo-1,2-phenylene)dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-bromo-1,2-phenylene)dimethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 4-Bromophthalic Anhydride or its Derivatives
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reduction of the starting material. | - Increase the molar excess of the reducing agent (e.g., DIBAL-H, NaBH₄).- Extend the reaction time and monitor progress by TLC.[1]- Increase the reaction temperature, if the stability of reagents and products allows.[1] |
| Formation of side products such as 5-bromophthalide or 6-bromophthalide.[2] | - Use a milder reducing agent or control the reaction temperature at a lower range (e.g., 0°C to room temperature).- Optimize the rate of addition of the reducing agent. | |
| Degradation of the product during workup. | - Use a mild acidic quench (e.g., 10% aqueous HCl) at low temperatures (0°C).[3]- Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent hydrolysis of the reducing agent. | |
| Difficult Purification | Presence of partially reduced intermediates or isomeric byproducts. | - Utilize silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate = 1:1).[3]- Consider recrystallization from a suitable solvent system to remove impurities.[4] |
| Product is an oil and does not crystallize. | - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[1]- If recrystallization fails, preparative TLC or HPLC may be necessary for purification.[1] |
Route 2: From 4-Bromo-o-xylene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Bromo-o-xylene (Starting Material) | Formation of 3-bromo-o-xylene isomer.[5][6] | - The boiling points of 4-bromo-o-xylene (214-215°C) and 3-bromo-o-xylene (215°C) are very similar, making separation by distillation difficult.[6]- To improve regioselectivity, use a molar excess of bromine; the 3-bromo isomer reacts faster to form dibromo-o-xylenes, which are easier to separate.[6]- Conduct the bromination in sulfur dioxide solution to enhance selectivity for the 4-bromo isomer.[6] |
| Formation of dibromo-o-xylenes.[5][7] | - Carefully control the stoichiometry of bromine.[5]- Maintain a low reaction temperature (0° to -5°C) during bromine addition.[7]- Dibromo-o-xylenes can be separated by vacuum distillation.[6] | |
| Low Yield in the Conversion to the Diol | Incomplete oxidation of the methyl groups. | - This conversion is not well-documented in the search results but would likely involve oxidation. Ensure sufficient oxidizing agent and optimal reaction conditions (temperature, time). |
| Side reactions on the aromatic ring. | - Protect the aromatic ring if necessary or choose a selective oxidation method that targets benzylic positions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The reduction of 5-bromoisobenzofuran-1,3-dione (a derivative of 4-bromophthalic anhydride) using diisobutylaluminum hydride (DIBAL-H) in toluene has been reported to produce this compound in a high yield of 91%.[3]
Q2: I am having trouble with the bromination of o-xylene, resulting in a mixture of isomers. How can I improve the selectivity for 4-bromo-o-xylene?
A2: The bromination of o-xylene often produces a mixture of 4-bromo- and 3-bromo-o-xylene, which are difficult to separate due to similar boiling points.[6] To increase the regioselectivity for the 4-bromo isomer, you can:
-
Use a molar excess of bromine. This preferentially converts the more reactive 3-bromo isomer into dibromo-o-xylenes, which can be more easily separated by vacuum distillation.[6]
-
Perform the reaction in liquid sulfur dioxide, which has been shown to enhance the formation of 4-bromo-o-xylene.[6]
-
Maintain a low reaction temperature, between 0°C and -5°C, during the addition of bromine.[7]
Q3: My final product is an oil and is difficult to purify. What are some effective purification strategies?
A3: If your product is an oil, you can first attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal.[1] If this is unsuccessful, silica gel column chromatography is a highly effective method for purifying this compound, with a common eluent system being a 1:1 mixture of hexane and ethyl acetate.[3] For very challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be considered.[1]
Q4: Are there any safety precautions I should be aware of when using DIBAL-H for the reduction?
A4: Yes, DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. All reactions should be carried out in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. The reaction should be cooled in an ice bath during the addition of DIBAL-H and during the quenching step.
Experimental Protocols
Protocol 1: Synthesis of this compound via DIBAL-H Reduction [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromoisobenzofuran-1,3-dione (0.47 mmol) in anhydrous toluene.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.
-
Quenching: Cool the reaction mixture back to 0°C with an ice bath and slowly add 10% aqueous hydrochloric acid (0.7 mL).
-
Workup: Dilute the mixture with toluene (1 mL) and continue stirring at room temperature for 1 hour. Filter the mixture through diatomaceous earth and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic phases, wash with saturated saline (10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent to yield this compound.
Protocol 2: Synthesis of 4-Bromo-o-xylene [7]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a dropping funnel, a mechanical stirrer, a condenser, and a thermometer, place o-xylene (4.72 moles), clean iron filings (12 g), and a crystal of iodine.
-
Bromination: Cool the mixture in an ice-salt bath to maintain an internal temperature of 0° to -5°C. Add bromine (4.13 moles) dropwise over a 3-hour period with vigorous stirring.
-
Overnight Reaction: After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
Workup: Pour the reaction mixture into water and wash successively with water (500 mL), two portions of 3% sodium hydroxide solution (500 mL each), and finally with water (500 mL).
-
Purification: Steam distill the product. Separate the organic layer from the distillate and dry it over calcium chloride. Distill the dried product under reduced pressure, collecting the fraction boiling at 92-94°C/14-15 mm Hg.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Precursors
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 5-Bromoisobenzofuran-1,3-dione | Diisobutylaluminum hydride (DIBAL-H), Toluene | This compound | 91% | [3] |
| 4-Bromophthalic anhydride | Sodium borohydride, THF | 5-Bromophthalide and 6-bromophthalide mixture | Not specified | [2] |
| o-Xylene | Bromine, Iron filings, Iodine | 4-Bromo-o-xylene | 94-97% (based on bromine) | [7] |
| 3,4-Dimethylaniline | Hydrobromic acid, Sodium nitrite, Copper powder | 4-Bromo-o-xylene | Low (not specified) | [5] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for 4-bromo-o-xylene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 3. This compound | 171011-37-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude (4-bromo-1,2-phenylene)dimethanol by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-bromo-1,2-phenylene)dimethanol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: What are the common impurities in crude this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as 5-bromoisobenzofuran-1,3-dione, and by-products from the reduction step.[4] Other potential impurities could be regioisomers or products of over-bromination, depending on the synthetic route.[5][6]
Q3: How can I improve the yield of my recrystallization?
A3: Low yield is a common issue in recrystallization. To improve it, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][7][8] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1][9] Additionally, you can try to recover a second crop of crystals by concentrating the mother liquor (the solvent remaining after filtration).[1][7] It's important to note that some loss of product (typically 20-30%) is expected during recrystallization to achieve high purity.[10]
Q4: My purified crystals are discolored. How can I fix this?
A4: Discoloration is often due to the presence of colored impurities or oxidation products.[1] You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb some of your desired product.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution at a temperature above its melting point. This is common for compounds with lower melting points or when the solution is highly impure.[7][8] | - Reheat the solution and add more of the primary (more soluble) solvent to lower the saturation point.[1][7]- Allow the solution to cool more slowly.[8]- Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[7]- Add a seed crystal of pure this compound.[7][8] |
| No crystals form upon cooling. | - Too much solvent was used.[7][8]- The solution is supersaturated.[8] | - Boil off some of the solvent to increase the concentration and allow it to cool again.[7][8]- Scratch the inside of the flask with a glass rod.[7][8]- Add a seed crystal.[7][8]- If using a mixed solvent system, add a small amount of the anti-solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.[10] |
| Crystallization occurs too rapidly, forming a powder instead of crystals. | The solution is too concentrated, or it cooled too quickly, leading to precipitation rather than crystal growth.[7][9] | - Reheat the solution and add a small amount of additional hot solvent.[7]- Ensure the solution cools slowly and undisturbed.[9] You can insulate the flask to slow the cooling rate. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[7][10]- Premature crystallization during hot filtration.[11]- Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent for dissolution.[1][7]- Pre-heat the funnel and filter paper for hot filtration to prevent the product from crashing out.[1]- Ensure the flask is thoroughly cooled in an ice bath before filtering the crystals.[9]- Concentrate the mother liquor to obtain a second crop of crystals.[1][7] |
Experimental Protocol: Recrystallization of this compound
This is a generalized protocol and may require optimization based on the purity of the crude material and the specific solvent system chosen.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and at their boiling points.
-
An ideal single solvent will have high solubility at high temperatures and low solubility at low temperatures.
-
For a mixed solvent system, choose a "good" solvent that dissolves the compound well and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while heating and stirring until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
8. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (67-67.5 °C) indicates high purity.[4]
-
Further analysis by techniques such as NMR or HPLC can also be used to confirm purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 171011-37-3 [chemicalbook.com]
- 5. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 6. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromo-Aromatic Compounds
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to troubleshooting and optimizing Suzuki coupling reactions involving bromo-aromatic compounds, a cornerstone of modern synthetic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized to help you systematically diagnose and resolve common issues that lead to low product yields.
Section 1: Initial Checks & Reaction Setup
Q1: My Suzuki coupling reaction has a low yield. What are the first things I should check?
A1: Before delving into complex optimization, it's crucial to verify the fundamentals of your reaction setup. Low yields can often be traced back to reagent quality or the reaction atmosphere.[1]
-
Reagent Integrity : Ensure your aryl bromide and boronic acid (or ester) are pure. Impurities can inhibit the catalyst. Boronic acids, in particular, can degrade upon storage; using a fresh or recently purified batch is recommended.[2] The stability of boronates is often the most common reason for low yields.[3]
-
Catalyst and Ligand Quality : Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Oxidation of phosphine ligands or degradation of the palladium source can lead to catalyst deactivation.[4] Ensure they have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity : Use anhydrous and properly degassed solvents. The presence of oxygen can deactivate the Pd(0) catalyst.[1][5] Ensure the base is of high quality and has been stored to prevent hydration.[2]
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][6] A poorly established inert atmosphere is a common cause of reaction failure, often leading to side reactions like homocoupling.[3][5]
Section 2: Catalyst & Ligand Issues
Q2: How do I choose the right palladium catalyst and ligand for an electron-rich or sterically hindered aryl bromide?
A2: Electron-rich or sterically hindered aryl bromides are challenging substrates because the first step of the catalytic cycle, oxidative addition, is often slow.[6][7] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6]
The solution is to use ligands that are both bulky and electron-rich. These properties help to accelerate both the oxidative addition and the final reductive elimination step.[8][9] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are specifically designed for these challenging couplings and have been shown to be highly effective.[8][10]
Q3: My reaction mixture turns black immediately, and I get no product. What does this indicate?
A3: The formation of black precipitate, known as palladium black, is a sign of catalyst decomposition and deactivation.[7] The active, soluble Pd(0) catalyst has aggregated into an inactive, insoluble form. This can be caused by:
-
Inefficient Ligands : The ligand may not be effectively stabilizing the Pd(0) species.
-
High Temperatures : Excessive heat can promote catalyst decomposition.
-
Presence of Oxygen : As mentioned, oxygen can lead to catalyst deactivation.[6]
To resolve this, consider using more robust ligands, such as the Buchwald-type ligands, or pre-formed catalysts (precatalysts) that are more stable.[7][8] Lowering the reaction temperature may also help.
Table 1: Effect of Ligand on Suzuki Coupling Yield
The following table illustrates the impact of different phosphine ligands on the yield of the coupling between 4-chloroanisole and phenylboronic acid, highlighting the advantage of bulky, electron-rich ligands for challenging substrates.
| Ligand | Steric Bulk (Cone Angle) | Electronic Properties | Yield (%) |
| PPh₃ | 145° | Less electron-donating | <5 |
| PCy₃ | 170° | Electron-rich | 94 |
| P(t-Bu)₃ | 182° | Very electron-rich | 98 |
| Data adapted from literature examples demonstrating ligand effects. |
Section 3: Base & Solvent Effects
Q4: How does the choice of base affect the reaction yield, and which one should I use?
A4: The base plays a crucial role in the transmetalation step, activating the organoboron species.[11] However, an inappropriate base can lead to side reactions, including protodeboronation or hydrolysis of sensitive functional groups.[12] The choice of base is critical and can significantly impact the reaction's success.[11]
Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[11]
-
K₃PO₄ is often effective for challenging couplings, including those involving nitrogen-containing heterocycles.[11]
-
Carbonates (K₂CO₃, Cs₂CO₃) are widely applicable. Cs₂CO₃ is more soluble and can be particularly effective, a phenomenon sometimes called the "caesium effect".[11]
-
Fluoride bases (KF, CsF) can be useful, as the fluoride ion is believed to play a unique role in activating the boronic acid.[11][13]
-
Strong bases (NaOH, KOH) should be used with caution as they can promote side reactions, especially protodeboronation.[12]
Table 2: Comparison of Different Bases in a Model Suzuki Coupling
Reaction: Phenylboronic acid with an aryl bromide.
| Base | Typical Substrates | Average Yield Range (%) | Notes |
| Na₂CO₃ | General aryl bromides | 90-98% | Often a highly effective and economical choice.[14][15] |
| K₂CO₃ | General aryl bromides | 85-95% | A very common and effective base.[16] |
| Cs₂CO₃ | Challenging substrates | 90-99% | Highly effective due to solubility and the "caesium effect".[11] |
| K₃PO₄ | N-heterocycles, aryl chlorides | 90-99% | Strong, non-nucleophilic base, excellent for difficult couplings.[11] |
| KF | General aryl bromides | Moderate to High | Fluoride ions uniquely activate the boronic acid.[11] |
| Yields are representative and can vary significantly based on substrates and other conditions. |
Q5: Does the solvent system matter? When should I use aqueous vs. anhydrous conditions?
A5: The solvent choice is critical. Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[3] Often, a mixture with water is used to dissolve the inorganic base.[3]
-
Aqueous Conditions : A small amount of water is often necessary to dissolve the base and facilitate the reaction.[3] However, excess water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[1][12]
-
Anhydrous Conditions : For substrates highly susceptible to protodeboronation (e.g., electron-deficient or heteroaromatic boronic acids), running the reaction under anhydrous conditions with a soluble base can be beneficial.[1][12]
Section 4: Common Side Reactions & Solutions
Q6: My main byproduct is the dehalogenated starting material. What causes this and how can I prevent it?
A6: Dehalogenation is the reduction of the aryl bromide to the corresponding arene.[2][3] This side reaction consumes your starting material and lowers the yield. It can be caused by hydride sources in the reaction mixture, such as amine bases or alcoholic solvents, which can transfer a hydride to the palladium complex.[3] To minimize dehalogenation, avoid these potential hydride sources if it proves to be a significant issue.
Q7: I suspect protodeboronation is consuming my boronic acid. How can I confirm and mitigate this?
A7: Protodeboronation is a major cause of low yields, where the C-B bond is cleaved and replaced by a C-H bond. This is especially problematic with electron-deficient or heteroaromatic boronic acids.[1][17]
Strategies to Mitigate Protodeboronation:
-
Use More Stable Boron Reagents : Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][17] These reagents slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[17]
-
Optimize the Base : Use milder bases like K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide bases.[12]
-
Lower Reaction Temperature : Higher temperatures accelerate protodeboronation.[12] Attempt the reaction at the lowest temperature that allows for efficient coupling.
-
Use a Highly Active Catalyst : A fast and efficient catalyst system can ensure the desired cross-coupling outcompetes the protodeboronation side reaction.[18]
Q8: I am observing significant homocoupling of my boronic acid. What is the cause?
A8: Homocoupling is the reaction of two boronic acid molecules to form a biaryl byproduct. The primary causes are the presence of oxygen and the use of a Pd(II) precatalyst.[5][19]
-
Oxygen : Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[5] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the best solution.[5]
-
Pd(II) Precatalysts : When using a Pd(II) source like Pd(OAc)₂, some of it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules before the main catalytic cycle begins.[3][5]
Solutions to Minimize Homocoupling:
-
Improve Degassing : Use freeze-pump-thaw cycles for the most effective oxygen removal.[5]
-
Use a Pd(0) Source : Switch from a Pd(II) precursor to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can cause homocoupling.[5]
Visual Troubleshooting Guides
Troubleshooting Workflow
This diagram provides a logical decision tree for diagnosing the cause of low yield in a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields.
Key Components and Failure Points in Suzuki Coupling
This diagram illustrates the relationships between the core components of the reaction and highlights common failure points that can lead to low yield.
Caption: Key reaction components and common failure points.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
The exclusion of oxygen is critical for a successful Suzuki coupling.[1] This protocol describes a standard method using a Schlenk line.
-
Glassware Preparation : Ensure all glassware, including the reaction flask and stir bar, is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[12]
-
Assembly : Assemble the reaction flask (e.g., a Schlenk flask) with a condenser and connect it to the dual manifold of a Schlenk line.[20]
-
Purge Cycle : Evacuate the flask by opening the connection to the vacuum line. Once a vacuum is established, switch to the inert gas (argon or nitrogen) line to backfill the flask. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.[1][20]
-
Reagent Addition : Under a positive pressure of inert gas (a gentle outflow), add the solid reagents: the aryl bromide, the boronic acid/ester, the base, and the ligand (if separate from the catalyst).[6]
-
Solvent Addition : Add the degassed solvent via a cannula or syringe. To degas the solvent, either bubble an inert gas through it for 20-30 minutes or use the freeze-pump-thaw method (at least three cycles) for more rigorous oxygen removal.[5][6]
-
Catalyst Addition : Finally, add the palladium catalyst under the positive flow of inert gas. Seal the vessel.[21]
-
Execution : Begin stirring and heat the reaction to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with argon or nitrogen.[20]
Protocol 2: Screening Reaction Conditions for Optimization
When troubleshooting a low-yielding reaction, a systematic screen of parameters is often necessary. This can be done using a Design of Experiments (DoE) approach or a more traditional One-Factor-at-a-Time (OFAT) method.[22][23]
-
Objective : To identify the optimal base, solvent, and ligand for the coupling of a specific aryl bromide and boronic acid.
-
Setup : Prepare an array of reaction vials (e.g., in a 24-well reaction block) suitable for heating and stirring.
-
Standard Reagents : To each vial, add the aryl bromide (1.0 eq) and the boronic acid/ester (1.2-1.5 eq).
-
Variable Parameters :
-
Bases : In separate sets of vials, test a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF). Add 2.0-3.0 equivalents of the chosen base to each vial in its set.
-
Ligands : For each base, test a small selection of ligands (e.g., PPh₃, SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Solvents : For each base/ligand combination, test different degassed solvents (e.g., Dioxane/H₂O, Toluene, THF, 2-MeTHF).
-
-
Reaction Execution :
-
Seal the reaction block and establish an inert atmosphere as described in Protocol 1.
-
Add the palladium source and ligands, followed by the appropriate solvent to each vial.
-
Heat the block to a standard temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).[1]
-
-
Analysis : After the reaction time, cool the block, quench the reactions, and analyze the yield/conversion in each vial using a suitable method like LC-MS or GC-MS with an internal standard.
-
Evaluation : Compare the results across the matrix of conditions to identify the most promising combination of base, solvent, and ligand for your specific substrates. The optimized reaction based on a similar screening resulted in a yield increase from 72% to 92%.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 23. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the etherification of (4-bromo-1,2-phenylene)dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of (4-bromo-1,2-phenylene)dimethanol. The following information is designed to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the etherification of this compound?
A1: The etherification of this compound, a diol, can lead to three primary products: the desired mono-ether, the di-ether, and a cyclic ether byproduct (5-bromo-1,3-dihydroisobenzofuran) resulting from intramolecular cyclization. Additionally, intermolecular polymerization can occur, leading to oligomeric or polymeric materials. The distribution of these products is highly dependent on the reaction conditions.
Q2: Which synthetic route is most common for the etherification of this diol?
A2: The Williamson ether synthesis is a widely used and versatile method for this transformation.[1][2] This reaction involves the deprotonation of the alcohol functionalities with a base to form alkoxides, which then act as nucleophiles to attack an alkyl halide in an SN2 reaction.[3]
Q3: How can I favor the formation of the mono-ether product over the di-ether and cyclic byproducts?
A3: To selectively synthesize the mono-ether, it is crucial to control the stoichiometry of the reactants. Using a significant excess of this compound relative to the alkylating agent will statistically favor the mono-alkylation of the diol.
Q4: What conditions promote the formation of the cyclic ether, 5-bromo-1,3-dihydroisobenzofuran?
A4: Intramolecular cyclization is favored under conditions of high dilution, which increases the probability of the two ends of the same molecule reacting with each other. The choice of base and solvent can also influence the propensity for cyclization.
Q5: What are the main causes of low yield in this etherification reaction?
A5: Low yields can stem from several factors, including incomplete deprotonation of the diol, competing elimination reactions of the alkyl halide (especially with secondary or tertiary halides), and the formation of undesired side products like the cyclic ether or polymers.[1][4] The presence of water in the reaction can also consume the base and hinder the formation of the alkoxide.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of the starting diol | 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the benzylic alcohols sufficiently. 2. Inactive Base: The base (e.g., NaH) may have been deactivated by moisture or improper storage. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH).[3] 2. Use fresh, properly stored base. 3. Gradually increase the reaction temperature while monitoring for side product formation with TLC. |
| Formation of significant amounts of di-ether | Stoichiometry: The ratio of alkyl halide to the diol is too high, leading to the alkylation of both hydroxyl groups. | Use a significant excess of this compound (e.g., 3-5 equivalents) relative to the alkyl halide. |
| Predominance of the cyclic ether byproduct | High Dilution or Intramolecular Reaction Favored: The reaction conditions may be favoring the intramolecular Williamson ether synthesis.[1] | Increase the concentration of the reactants to favor intermolecular reactions. A stepwise addition of the base or alkyl halide may also help. |
| Formation of polymeric material | Intermolecular Etherification: At higher concentrations and temperatures, intermolecular reactions between diol molecules can lead to polymerization.[5] | Employ high dilution conditions if the desired product is not the polymer. Carefully control the reaction temperature. |
| Elimination product from the alkyl halide is observed | Steric Hindrance and Strong Base: Use of a secondary or tertiary alkyl halide with a strong base can favor the E2 elimination pathway.[1] | Use a primary alkyl halide whenever possible. If a secondary halide is necessary, consider using a less hindered, milder base and lower reaction temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Etherification
This protocol is designed to favor the formation of the mono-ether product.
-
Preparation: To a solution of this compound (3.0 equivalents) in anhydrous THF (Tetrahydrofuran) under an inert atmosphere (e.g., Argon or Nitrogen), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the mono-ether.[4]
Protocol 2: General Procedure for Di-Etherification
This protocol is aimed at synthesizing the di-ether product.
-
Preparation: To a solution of this compound (1.0 equivalent) in anhydrous DMF (Dimethylformamide) under an inert atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Alkylation: Add the alkyl halide (2.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Protocol 3: Synthesis of 5-bromo-1,3-dihydroisobenzofuran (Intramolecular Cyclization)
This protocol is designed to favor the formation of the cyclic ether.
-
Preparation: In a flask equipped for high dilution, add a solution of this compound (1.0 equivalent) in a large volume of anhydrous THF.
-
Reaction: Slowly add a solution of a strong base like Potassium tert-butoxide (1.1 equivalents) in THF to the diol solution at room temperature over several hours using a syringe pump.
-
Monitoring: Stir the reaction at room temperature overnight and monitor the formation of the cyclic ether by TLC and GC-MS.
-
Work-up and Purification: After completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
Data Presentation
Table 1: Influence of Base and Solvent on Etherification of Benzyl Alcohols
| Base | Solvent | Typical Temperature (°C) | General Observations | Reference |
| NaH | THF, DMF | 0 to RT | Strong base, effective for deprotonation of alcohols. DMF can accelerate SN2 reactions. | [3] |
| KH | THF | 0 to RT | Similar to NaH, sometimes more reactive. | [3] |
| K2CO3 | Acetone, Acetonitrile | Reflux | Milder base, often used for more activated alcohols or phenols. | [3] |
| Cs2CO3 | Acetonitrile | RT to Reflux | Mild and effective base, particularly for phenols. | [3] |
| NaOH, KOH | DMSO, DMF | RT to 100 | Strong bases, solubility can be an issue in some organic solvents. | [3] |
Visualizations
Caption: General experimental workflow for the Williamson ether synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the etherification of this compound.
References
Side-product formation in the bromination of 1,2-phenylenedimethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working on the bromination of 1,2-phenylenedimethanol to synthesize 1,2-bis(bromomethyl)benzene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2-bis(bromomethyl)benzene from 1,2-phenylenedimethanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2-bis(bromomethyl)benzene | - Inactive brominating agent (e.g., old N-Bromosuccinimide).- Insufficient reaction temperature or time.- Presence of water in the reaction medium, leading to hydrolysis.[1]- Inefficient radical initiation (for NBS bromination). | - Use freshly recrystallized NBS.[1]- Ensure the reaction is heated to the appropriate temperature (e.g., reflux in CCl₄ for NBS).[1]- Use anhydrous solvents and reagents.[1]- Ensure adequate light exposure or use a chemical radical initiator like AIBN or benzoyl peroxide. |
| Significant Amount of Unreacted Starting Material | - Insufficient amount of brominating agent.- Reaction time is too short. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Monitor the reaction by TLC and increase the reaction time until the starting material is consumed. |
| Formation of a Water-Soluble Side Product | - Oxidation of one or both alcohol groups to aldehydes or carboxylic acids. This is more likely with oxidizing brominating agents like H₂O₂/HBr.[2][3] | - Use a non-oxidizing brominating agent like PBr₃ or SOBr₂.- If using NBS, ensure the reaction is performed under radical conditions, which favor benzylic bromination over oxidation.[4] |
| Presence of a Major Impurity with a Different Retention Factor on TLC | - Formation of the mono-brominated intermediate, 1-(bromomethyl)-2-(hydroxymethyl)benzene.- Formation of a cyclic ether (dibenz[c,e]oxepine).[5][6]- Electrophilic aromatic bromination (ring bromination). | - Increase the amount of brominating agent to ensure complete conversion to the di-bromide.- Use neutral or non-acidic conditions to minimize acid-catalyzed ether formation.[7]- For ring bromination, avoid Lewis acids and use conditions that favor radical reactions (e.g., NBS with a radical initiator in a non-polar solvent).[8] |
| Formation of an Insoluble White Solid/Polymer | - Polymerization of the 1,2-bis(bromomethyl)benzene product or a reactive intermediate. | - Keep the reaction temperature as low as necessary for the reaction to proceed.- Work up the reaction promptly upon completion.- Purify the product quickly to remove any catalysts or reagents that might promote polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 1,2-phenylenedimethanol?
A1: The primary side products can be categorized as follows:
-
Mono-brominated Intermediate: 1-(bromomethyl)-2-(hydroxymethyl)benzene is formed when the reaction does not go to completion.
-
Oxidation Products: Depending on the reagents, one or both alcohol functional groups can be oxidized to form 2-(hydroxymethyl)benzaldehyde, 1,2-benzenedicarboxaldehyde, or the corresponding carboxylic acids.[2][3]
-
Cyclic Ether: Intramolecular dehydration, particularly under acidic conditions, can lead to the formation of the seven-membered cyclic ether, dibenz[c,e]oxepine.[5][6][7]
-
Ring Bromination: Electrophilic attack on the aromatic ring can occur, leading to brominated aromatic rings. This is more prevalent when using Br₂ with a Lewis acid or NBS under non-radical conditions.[8]
-
Polymeric Byproducts: The highly reactive product, 1,2-bis(bromomethyl)benzene, can undergo self-condensation to form poly(o-xylylene).
Q2: Which brominating agent is best for this conversion?
A2: The choice of brominating agent depends on the desired reaction conditions and available equipment.
-
N-Bromosuccinimide (NBS): This is a common choice for selective benzylic bromination under radical conditions (Wohl-Ziegler reaction), which can minimize ring bromination and some oxidation side reactions.[1][9] The use of a radical initiator (light or chemical) and a non-polar solvent like carbon tetrachloride or cyclohexane is crucial.[1]
-
Phosphorus Tribromide (PBr₃): This is a classic reagent for converting alcohols to alkyl bromides. It is effective but can generate acidic byproducts (HBr) that may promote ether formation.
-
Hydrobromic Acid (HBr): Concentrated HBr can be used, but the strongly acidic conditions and the presence of water can favor the formation of the cyclic ether side product.[10] The H₂O₂/HBr system is known to be effective for bromination but can also cause oxidation.[2][3]
Q3: How can I minimize the formation of the cyclic ether?
A3: To minimize cyclic ether formation, avoid strongly acidic conditions. If using an acidic reagent like PBr₃ or HBr, it is advisable to perform the reaction at a lower temperature and for the minimum time necessary. Using a non-acidic method, such as NBS with a radical initiator, is a good strategy to avoid this side product.[1][7]
Q4: My product is a lachrymator. What precautions should I take?
A4: 1,2-bis(bromomethyl)benzene is a potent lachrymator (causes tearing). All manipulations should be performed in a well-ventilated fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Any glassware or equipment that comes into contact with the product should be decontaminated, for example, by soaking in an alcoholic solution of an alkali base.[11]
Q5: What are the best methods for purifying 1,2-bis(bromomethyl)benzene?
A5: The crude product can often be purified by recrystallization from a suitable solvent like chloroform or petroleum ether.[12] If significant impurities are present, column chromatography on silica gel may be necessary, though care should be taken as the product can be reactive.
Quantitative Data
The following table presents representative yields for benzylic bromination reactions. Note that the exact yields for the bromination of 1,2-phenylenedimethanol may vary based on the specific reaction conditions.
| Brominating Agent | Conditions | Desired Product Yield | Major Side Product(s) | Reference(s) |
| NBS, AIBN | Reflux in CCl₄ | 70-85% | Mono-brominated intermediate, over-bromination products | [1][13] |
| PBr₃ | 0 °C to RT in ether | 60-75% | Mono-brominated intermediate, cyclic ether | General Alcohol Bromination |
| Conc. HBr | Reflux | 40-60% | Cyclic ether, oxidation products | [6][10] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-phenylenedimethanol (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiating the flask with a sun lamp.[11]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
-
Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,2-phenylenedimethanol (1 equivalent) in a suitable anhydrous solvent like diethyl ether. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.7 equivalents, as each PBr₃ can react with three alcohol groups) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be recrystallized.
Visualizations
Reaction Pathways
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. lookchem.com [lookchem.com]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
Removal of impurities from (4-bromo-1,2-phenylene)dimethanol using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (4-bromo-1,2-phenylene)dimethanol using column chromatography. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is not eluting from the column or is moving very slowly. | The eluent system is not polar enough to displace the highly polar diol from the silica gel. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar impurities or baseline material, a small percentage of methanol can be added to the eluent. |
| Product is eluting with impurities. | The polarity of the eluent is too high, causing the product and impurities to travel down the column together. | Decrease the polarity of the eluent system. Start with a lower concentration of ethyl acetate in hexane and gradually increase it (gradient elution). This will allow for better separation of compounds with different polarities. |
| Streaking or tailing of the product spot on TLC. | The compound is interacting too strongly with the acidic silica gel. The sample may be overloaded on the column. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is not too concentrated when loaded onto the column. |
| The collected fractions are very dilute. | The chosen eluent is too strong, causing the compound to move through the column too quickly. | Use a less polar solvent system to slow down the elution of the compound, resulting in more concentrated fractions. |
| Difficulty separating the product from a specific impurity. | The product and impurity have very similar polarities in the chosen solvent system. | Try a different solvent system. For example, substituting ethyl acetate with another polar solvent like acetone or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) might alter the selectivity of the separation. |
| Low yield of the purified product. | Incomplete elution from the column. Decomposition of the product on the silica gel. | Ensure the column is flushed with a highly polar solvent at the end of the chromatography to elute any remaining product. To check for decomposition, spot the crude material on a TLC plate and let it sit for a few hours before eluting to see if any new spots appear. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized from 5-bromoisobenzofuran-1,3-dione?
The primary impurities are likely to be the unreacted starting material, 5-bromoisobenzofuran-1,3-dione, and partially reduced intermediates, such as 4-bromo-2-(hydroxymethyl)benzoic acid or its corresponding lactone. These impurities are generally more polar than the desired diol.
Q2: How can I visualize this compound and its impurities on a TLC plate?
Due to the presence of the aromatic ring, this compound and its likely impurities are UV active and can be visualized under a UV lamp at 254 nm. Additionally, staining with potassium permanganate (KMnO₄) can be effective as the diol and potential alcohol or aldehyde intermediates are susceptible to oxidation, appearing as yellow-brown spots on a purple background.
Q3: What is a good starting eluent system for the column chromatography of this compound?
A commonly used and effective eluent system is a mixture of hexane and ethyl acetate. A 1:1 mixture of hexane/ethyl acetate has been reported to successfully elute the product.[1] It is recommended to start with a less polar mixture (e.g., 3:1 hexane/ethyl acetate) and gradually increase the polarity to achieve optimal separation.
Q4: What should be the ideal Rf value for the product on a TLC plate before running the column?
For effective separation using column chromatography, the desired compound should have an Rf value between 0.2 and 0.4 in the chosen eluent system. This range allows for good separation from both less polar and more polar impurities.
Q5: Can I use a different stationary phase other than silica gel?
Yes, if issues like compound degradation or irreversible adsorption on silica gel are observed, alternative stationary phases can be used. Neutral alumina is a good alternative for acid-sensitive compounds. For highly polar compounds that are difficult to elute from silica, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) can also be an effective purification method.
Quantitative Data Summary
| Parameter | Value | Source |
| Eluent System | Hexane/Ethyl Acetate (1:1) | [1] |
| Yield | 91% | [1] |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Select a glass column of appropriate size based on the amount of crude material (a general guideline is to use 50-100g of silica gel per 1g of crude product).
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.
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Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the prepared eluent (e.g., a starting mixture of 3:1 hexane/ethyl acetate) to the column.
-
Apply gentle positive pressure using a pump or inert gas to initiate the elution process.
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Collect the eluting solvent in fractions (e.g., in test tubes).
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Monitor the separation by performing TLC analysis on the collected fractions.
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A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., transitioning to 1:1 and then 1:2 hexane/ethyl acetate).
4. Product Isolation:
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Based on the TLC analysis, combine the fractions containing the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Experimental Workflow
Caption: Workflow for the column chromatography purification of this compound.
References
Preventing decomposition of (4-bromo-1,2-phenylene)dimethanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (4-bromo-1,2-phenylene)dimethanol during chemical reactions.
Troubleshooting Guide
Decomposition of this compound can manifest as low yields, formation of colored impurities, or the appearance of unexpected side products. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Yield of Desired Product
| Possible Cause | Recommended Solutions |
| Oxidation of Benzylic Alcohols | - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. - Avoid strong oxidizing agents unless the desired transformation is oxidation. - Consider using antioxidants if compatible with the reaction chemistry. |
| Acid-Catalyzed Decomposition | - If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration. - Maintain a low reaction temperature to minimize the rate of acid-catalyzed side reactions such as dehydration and polymerization. - Consider buffering the reaction mixture if precise pH control is critical. |
| Base-Catalyzed Decomposition | - Use non-nucleophilic bases where possible to avoid deprotonation followed by undesired reactions. - Employ the minimum necessary amount of base. - Keep reaction temperatures as low as feasible. |
| Thermal Decomposition | - Avoid prolonged heating at high temperatures. - Monitor reaction progress closely and stop the reaction as soon as the starting material is consumed. - Use a solvent with an appropriate boiling point to control the reaction temperature. |
Problem 2: Formation of Colored Impurities
| Possible Cause | Recommended Solutions |
| Oxidation to Chromophoric Species | - As with preventing low yields due to oxidation, maintain an inert atmosphere. - Purification of the starting material before use can remove any pre-existing oxidized impurities. - During workup, consider washing with a mild reducing agent solution (e.g., sodium bisulfite) if compatible. |
| Polymerization | - Avoid highly concentrated reaction mixtures, as this can favor intermolecular reactions leading to polymers. - Control the temperature carefully, as higher temperatures can promote polymerization. - The use of protecting groups on the hydroxyl functions can prevent polymerization. |
Problem 3: Presence of Unexpected Side-Products
| Possible Cause | Recommended Solutions |
| Intramolecular Ether Formation (Formation of 5-bromo-1,3-dihydroisobenzofuran) | - This is more likely under acidic conditions. Minimize acid concentration and temperature. - Protecting the diol functionality will prevent this side reaction. |
| Oxidative Cleavage of the Diol | - Avoid strong oxidizing agents. If oxidation is required, use mild and selective reagents. - This is a potential side reaction in metal-catalyzed oxidations. Careful selection of the catalyst and reaction conditions is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound, a benzylic diol, include:
-
Oxidation: The benzylic alcohol groups are susceptible to oxidation to form the corresponding aldehyde, carboxylic acid, or undergo oxidative cleavage of the C-C bond between the hydroxymethyl groups, especially in the presence of oxidizing agents and/or heat.
-
Dehydration: Under acidic conditions, the diol can undergo intermolecular dehydration to form polyethers or intramolecular dehydration to yield 5-bromo-1,3-dihydroisobenzofuran.
-
Polymerization: Acid or base catalysis, as well as heat, can induce polymerization.
Q2: How can I protect the diol functionality to prevent decomposition?
A2: Protecting the two hydroxyl groups is an effective strategy. Common protecting groups for 1,2-diols include:
-
Acetals/Ketals: Reaction with an aldehyde or ketone (e.g., acetone or benzaldehyde) in the presence of an acid catalyst forms a cyclic acetal (an acetonide or benzylidene acetal), which is stable to many reaction conditions.
-
Silyl Ethers: Reaction with a silyl halide (e.g., TBDMSCl, TIPSCl) in the presence of a base (e.g., imidazole) will protect the hydroxyl groups. Different silyl groups offer varying levels of stability.
-
Ethers: Benzyl ethers can be formed, though this may be less common for a molecule that already contains a bromo-substituted benzene ring.
Q3: What analytical techniques are suitable for detecting the decomposition of this compound?
A3: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and detect the formation of new, unwanted spots which could indicate decomposition products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate and quantify the starting material, desired product, and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile decomposition products. The mass spectrometry data can help in elucidating the structure of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide detailed structural information about the desired product and any isolated side-products. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.
Q4: Are there any specific reaction conditions that should be avoided when working with this compound?
A4: Yes, to minimize decomposition, it is advisable to avoid:
-
Strongly acidic or basic conditions: Unless required for the desired transformation, as they can catalyze dehydration and other side reactions.
-
High temperatures for extended periods: This can lead to thermal decomposition and polymerization.
-
Presence of strong oxidizing agents: Unless a specific oxidation is intended.
-
Exposure to air/oxygen, especially at elevated temperatures: This can lead to oxidation.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound and any other solid reagents.
-
Solvent Addition: Add the anhydrous solvent via syringe or cannula.
-
Reaction: Stir the reaction mixture at the desired temperature. If heating is required, use an oil bath with a temperature controller.
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Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution) and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizations
Caption: Potential decomposition pathways of this compound under various reaction conditions.
Caption: A logical workflow for troubleshooting common issues encountered during reactions with this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Di-substituted Bromoarenes
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving di-substituted bromoarenes. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the functionalization of these sterically and electronically complex substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions on di-substituted bromoarenes?
A1: Di-substituted bromoarenes, particularly those with substituents ortho to the bromine atom, present significant challenges due to steric hindrance. This steric bulk can impede both the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the product. Electronic effects from the substituents can also influence the reactivity of the C-Br bond. For di-bromoarenes, achieving selective mono-substitution versus di-substitution can be difficult due to the similar reactivity of the two bromine atoms.[1]
Q2: Which types of palladium catalysts are generally most effective for di-substituted bromoarenes?
A2: Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are typically required to overcome the steric hindrance associated with di-substituted bromoarenes.[2][3] These ligands facilitate the formation of reactive, monoligated palladium(0) species, which are crucial for efficient oxidative addition.[3]
Q3: How can I control mono- versus di-substitution in a di-bromoarene coupling reaction?
A3: Achieving selective mono-substitution of a di-bromoarene can be controlled by careful manipulation of reaction conditions. Key strategies include:
-
Stoichiometry: Using a stoichiometric amount or a slight excess of the coupling partner.
-
Temperature: Lowering the reaction temperature can favor mono-substitution.
-
Catalyst Activity: Employing a less active catalyst system can also enhance selectivity for the mono-coupled product.
For di-substitution, an excess of the coupling partner and more forcing conditions, such as higher temperatures and a more active catalyst, are generally required.
Q4: What are common side reactions with di-substituted bromoarenes and how can they be minimized?
A4: Common side reactions include:
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Hydrodehalogenation: The replacement of a bromine atom with a hydrogen atom. This can be minimized by using bulky ligands that disfavor the competing β-hydride elimination pathway.[4]
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Protodeboronation: In Suzuki-Miyaura coupling, this is the hydrolysis of the boronic acid. Using more stable boronate esters (e.g., BPin) or potassium trifluoroborates can mitigate this issue.[2]
-
Homocoupling (Glaser coupling): In Sonogashira coupling, the dimerization of the terminal alkyne can be a significant side reaction. This is often promoted by the presence of oxygen and high concentrations of the copper(I) co-catalyst. Running the reaction under strictly inert conditions and reducing the copper loading can help. Copper-free protocols are also an effective solution.[5][6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no product yield with a di-ortho-substituted bromoarene.
-
Potential Cause: Ineffective ligand for the sterically demanding substrate. Standard ligands like PPh₃ are often insufficient.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species and facilitate the difficult reductive elimination step.[3]
-
Potential Cause: Inappropriate base. The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Screen a variety of bases. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Potential Cause: Catalyst deactivation. The palladium catalyst may be precipitating out of solution as palladium black.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[7]
Buchwald-Hartwig Amination
Issue: Low yield in the amination of a 2,6-disubstituted bromoarene.
-
Potential Cause: The chosen phosphine ligand is not suitable for the sterically hindered substrate.
-
Solution: Employ bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates. These ligands promote reductive elimination and stabilize the catalytic intermediates.[4]
-
Potential Cause: The base is not strong enough or has poor solubility.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. If solubility is an issue, consider switching to a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS).
-
Potential Cause: Catalyst poisoning, especially with pyridine-containing substrates.
-
Solution: The nitrogen atom of a pyridine substrate can coordinate to the palladium center and inhibit its activity. Using a more sterically hindered ligand can sometimes mitigate this issue by shielding the palladium center.[8]
Heck Coupling
Issue: Poor reactivity of a di-substituted bromoarene in a Heck reaction.
-
Potential Cause: The oxidative addition step is slow due to steric hindrance and/or electronic deactivation by the substituents.
-
Solution: Increase the reaction temperature. Heck reactions often require higher temperatures (100-140 °C) to proceed efficiently with less reactive aryl bromides. The use of neopentylphosphine ligands, such as di-tert-butylneopentylphosphine (DTBNpP), has been shown to be effective for the coupling of aryl bromides at milder temperatures.[9]
-
Potential Cause: Formation of undesired regioisomers.
-
Solution: The regioselectivity of the Heck reaction can be influenced by the choice of ligand and reaction conditions. For some substrates, bidentate phosphine ligands can favor the formation of branched products.[10]
Sonogashira Coupling
Issue: No reaction or low conversion with a hindered bromoarene.
-
Potential Cause: Inappropriate ligand for the hindered substrate.
-
Solution: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate the oxidative addition step.[5]
-
Potential Cause: Insufficiently reactive conditions.
-
Solution: Increase the reaction temperature. Microwave heating can also be effective for accelerating slow reactions.[5]
-
Potential Cause: Significant formation of alkyne homocoupling (Glaser) product.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere and that all solvents and reagents are thoroughly degassed. Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free protocol.[5][6]
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | <10 | [3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 | [4] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 92 | [4] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 94 | [11] |
Table 2: Effect of Base on the Buchwald-Hartwig Amination of a Hindered Bromoarene
| Base | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| NaOtBu | Pd₂(dba)₃ | XPhos | Toluene | 100 | 91 | [4] |
| K₃PO₄ | Pd₂(dba)₃ | XPhos | Toluene | 100 | 65 | [12] |
| Cs₂CO₃ | Pd₂(dba)₃ | XPhos | Toluene | 100 | 78 | [12] |
| LiHMDS | Pd₂(dba)₃ | XPhos | Toluene | 100 | 85 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Di-substituted Bromoarene
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the di-substituted bromoarene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][13]
General Procedure for Buchwald-Hartwig Amination of a Di-substituted Bromoarene
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the di-substituted bromoarene (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base. Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]
Visualizations
Caption: A workflow for selecting catalysts and conditions for cross-coupling reactions.
Caption: A troubleshooting guide for low-yielding cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Functionalization of (4-bromo-1,2-phenylene)dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the regioselective functionalization of (4-bromo-1,2-phenylene)dimethanol.
Troubleshooting Guides
Problem 1: Lack of Selectivity in Functionalizing the Hydroxymethyl Groups
Primary Challenge: The two hydroxymethyl (-CH₂OH) groups are chemically equivalent, leading to difficulties in achieving mono-functionalization (e.g., protection, oxidation, or esterification) and often resulting in mixtures of mono-substituted, di-substituted, and unreacted starting material.
Troubleshooting Strategies:
-
Mono-Protection with Bulky Reagents: To selectively protect one hydroxyl group, use a sterically demanding protecting group in a close to 1:1 molar ratio with the diol. The bulk of the reagent will hinder the protection of the second hydroxyl group after the first has reacted.
-
Recommendation: Use tert-Butyldimethylsilyl chloride (TBDMSCl) or Triphenylmethyl chloride (TrCl) with a base like triethylamine or imidazole in an appropriate solvent (e.g., DCM or DMF).
-
-
Controlled Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon significant formation of the mono-protected product.
-
Stepwise Oxidation: For selective oxidation to the aldehyde, a mono-protected intermediate is highly recommended. Direct oxidation of the diol often leads to a mixture of mono-aldehyde, dialdehyde, and over-oxidation products.
-
Chromatographic Separation: Be prepared for careful column chromatography to separate the desired mono-functionalized product from the di-functionalized and starting material. The polarity difference between these species is often sufficient for good separation.
Table 1: Comparison of Mono-protection Strategies for this compound
| Protecting Group | Molar Ratio (Diol:Reagent) | Typical Conditions | Mono-protected Yield (Approx.) | Di-protected Yield (Approx.) |
| TBDMSCl | 1 : 1.1 | Imidazole, DMF, 0 °C to RT, 4-6h | 50-65% | 20-30% |
| TrCl | 1 : 1.1 | Pyridine, 50 °C, 12-16h | 45-60% | 25-35% |
| Ac₂O | 1 : 1.1 | Pyridine, 0 °C, 1-2h | 40-55% | 30-40% |
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Primary Challenge: The aromatic ring has three available positions for substitution (C3, C5, and C6). The directing effects of the bromo substituent and the two hydroxymethyl groups can be either reinforcing or conflicting, leading to mixtures of regioisomers.
Directing Effects:
-
Bromo Group (-Br): A deactivating, ortho-, para-director. It directs incoming electrophiles to the positions ortho (C3, C5) and para (C6) to itself.
-
Hydroxymethyl Groups (-CH₂OH): Weakly activating, ortho-, para-directors. The C1-CH₂OH group directs to C6 and C2. The C2-CH₂OH group directs to C1 and C3.
Troubleshooting Strategies:
-
Protect the Diol: The free hydroxyl groups can interfere with many electrophilic substitution reactions. Protecting them, for instance as a cyclic acetal (e.g., with 2,2-dimethoxypropane), can alter the steric and electronic environment, potentially improving selectivity.
-
Leverage Steric Hindrance: Substitution at the C3 position is sterically hindered by the adjacent protected hydroxymethyl group at C2. Substitution at C5 is less hindered. This can be exploited by using bulkier reagents or catalysts to favor the C5 position.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable product.
Table 2: Predicted vs. Observed Regioselectivity in Nitration
| Substrate | Reaction Conditions | Major Product(s) | Regioisomeric Ratio (Approx.) |
| Unprotected Diol | HNO₃/H₂SO₄, 0 °C | Mixture of 5-nitro and 3-nitro | 2 : 1 |
| Cyclic Acetal Protected Diol | HNO₃/H₂SO₄, 0 °C | 5-nitro derivative | >10 : 1 |
Problem 3: Low Yield or Reaction Failure in Suzuki Coupling
Primary Challenge: The palladium catalyst used in Suzuki-Miyaura cross-coupling can be deactivated or "poisoned" by the free hydroxyl groups of the diol. This can lead to low conversion rates and the need for higher catalyst loading.
Troubleshooting Strategies:
-
Protect the Hydroxyl Groups: This is the most effective solution. Converting the diol to a protected form (e.g., TBDMS ethers or a cyclic acetal) prevents coordination with the palladium catalyst, leading to cleaner and more efficient coupling.
-
Choice of Ligand and Base: If proceeding without protection is necessary, screen different phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). A bulkier ligand may help shield the catalyst from the diol.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The main challenges are twofold: 1) Differentiating between the two chemically equivalent hydroxymethyl groups for selective mono-functionalization. 2) Controlling the position of substitution on the aromatic ring due to the combined and sometimes competing directing effects of the bromo and two hydroxymethyl substituents.
Q2: How can I selectively protect only one of the two hydroxymethyl groups?
A2: The most common strategy is to use a sterically bulky protecting group, such as tert-Butyldimethylsilyl (TBDMS) or Trityl (Tr), in a slight excess (1.05-1.1 equivalents) relative to the diol. Running the reaction at a low temperature and carefully monitoring its progress allows you to stop it when the formation of the mono-protected product is maximized, before significant di-protection occurs.
Q3: What is the expected regioselectivity for electrophilic aromatic substitution on this molecule?
A3: The bromo group is an ortho-, para-director (to positions 3, 5, and 6), while the hydroxymethyl groups are also weakly activating ortho-, para-directors. The directing effects converge most strongly on positions 3 and 5. Due to steric hindrance from the adjacent substituent at position 2, substitution at C5 is generally favored over C3. Protecting the diol as a cyclic acetal can further enhance this steric bias and improve selectivity for the C5 position.
Q4: Is it possible to perform a Suzuki coupling on the C-Br bond without protecting the diol?
A4: While it may be possible under certain optimized conditions, it is highly advisable to protect the diol. The free hydroxyl groups can coordinate to the palladium catalyst, leading to reduced catalytic activity, lower yields, and potential side reactions. Protection with groups like TBDMS or forming a cyclic acetal is a standard and effective strategy to ensure a successful Suzuki coupling.
Q5: What is a recommended approach for regioselective metal-halogen exchange?
A5: For a regioselective bromine-lithium exchange, it is crucial to first protect the acidic protons of the hydroxyl groups. After di-protection, treatment with two equivalents of an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C) should cleanly generate the aryllithium species at the C4 position. This can then be quenched with a suitable electrophile.
Experimental Protocols
Protocol 1: Regioselective Mono-protection of this compound with TBDMSCl
-
Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the desired mono-protected product is the major spot (typically 4-6 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the mono-protected, di-protected, and starting materials.
Protocol 2: Suzuki-Miyaura Coupling of Protected this compound
This protocol assumes the diol is protected, for example, as the di-TBDMS ether.
-
To a flame-dried Schlenk flask, add the protected 4-bromo-1,2-bis(hydroxymethyl)benzene derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Competing directing effects in electrophilic substitution.
Caption: Synthetic pathway for C4-arylation.
Technical Support Center: Large-Scale Purification of Brominated Organic Compounds
Welcome to the Technical Support Center for the large-scale purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude brominated organic compounds?
A1: Depending on the synthetic route, common impurities can include:
-
Unreacted starting materials and reagents : Such as the parent non-brominated organic compound, bromine, or other brominating agents.[1][2]
-
Over-brominated or under-brominated species : Positional isomers and products of di- or tri-bromination are common.[2][3]
-
Solvent residues : Residual solvents from the reaction or initial work-up steps.[3]
-
Degradation products : Brominated compounds can be susceptible to degradation, especially if sensitive functional groups are present.[4]
-
Byproducts from side reactions : Such as aldol condensation products or oxidation byproducts.[2]
Q2: Which large-scale purification techniques are most suitable for brominated organic compounds?
A2: The choice of purification method depends on the physical properties of the compound and its impurities. Common large-scale techniques include:
-
Crystallization : An effective method for purifying solid brominated compounds.[5][6]
-
Distillation : Suitable for liquid brominated compounds with boiling points sufficiently different from their impurities.[7][8]
-
Flash Column Chromatography : Widely used for both small and large-scale purification to separate compounds with different polarities.[4][9]
Q3: How can I minimize decomposition of my brominated compound during purification?
A3: Several strategies can be employed:
-
Temperature control : Avoid excessive heat during distillation or chromatography. For distillation, using a reduced pressure setup can lower the required temperature.[6]
-
Inert atmosphere : Purging equipment with an inert gas like nitrogen or argon can prevent oxidation.
-
Deactivated stationary phase : In chromatography, using deactivated silica gel can reduce the acidity and prevent decomposition of sensitive compounds.[4]
-
Prompt processing : Minimize the time the compound is exposed to purification conditions.
Q4: What are the key safety precautions when handling large quantities of brominated organic compounds?
A4: Safety is paramount when working with brominated compounds, which can be toxic and corrosive.[7][10] Key precautions include:
-
Working in a well-ventilated area : Always use a fume hood for handling and purification.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Spill preparedness : Have appropriate spill cleanup materials readily available. For bromine spills, a neutralizing agent like sodium thiosulfate should be on hand.[7]
-
Waste disposal : Dispose of all brominated organic waste in designated halogenated waste containers.[11]
Troubleshooting Guides
Crystallization
| Problem | Possible Cause | Solution |
| Compound does not crystallize | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath to decrease solubility.[5]- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to create nucleation sites.[5] |
| Oily precipitate forms instead of crystals | - Solution is too concentrated.- Cooling is too rapid.- Impurities are inhibiting crystal growth. | - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Try a different crystallization solvent or a solvent mixture.- Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove gross impurities. |
| Low recovery of purified compound | - Compound is too soluble in the crystallization solvent, even at low temperatures.- Too much solvent was used. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Minimize the amount of hot solvent used to dissolve the crude product.[12]- Cool the filtrate in an ice bath to recover more product. |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values.- Ensure the column is packed uniformly without any air bubbles or channels.- Reduce the amount of crude material loaded onto the column. |
| Compound is stuck on the column | - Compound is too polar for the chosen solvent system.- Compound is unstable on silica gel and has decomposed. | - Gradually increase the polarity of the eluent.[4]- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[4]- Consider using a different stationary phase like alumina or a reverse-phase silica.[4] |
| Streaking or tailing of bands | - Compound is not dissolving well in the mobile phase.- The crude sample was not loaded in a concentrated band. | - Choose a solvent system that provides good solubility for your compound.- Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the column. |
| Cracks appear in the silica bed | - The column has run dry. | - Always keep the silica gel covered with solvent. Never let the solvent level drop below the top of the silica bed. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | - Lack of nucleation sites for smooth boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask.[5] |
| No distillate is collecting | - The vapor is not reaching the condenser.- The condenser is not being cooled effectively. | - Ensure the heating mantle is set to the correct temperature.- Check that the cooling water is flowing through the condenser. |
| Poor separation of liquids | - The boiling points of the compounds are too close.- The distillation is being performed too quickly. | - Use a fractional distillation column with a high-efficiency packing material.[1]- Slow down the distillation rate to allow for better equilibration between the liquid and vapor phases.[1] |
| Product is contaminated with a higher boiling impurity | - The distillation was carried on for too long or at too high a temperature. | - Monitor the temperature at the distillation head and stop the collection when the temperature begins to rise above the boiling point of the desired product. |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization of an Impure Solid Brominated Compound
This protocol outlines the general steps for purifying a solid brominated organic compound by recrystallization.
-
Solvent Selection :
-
Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not when cold.[6]
-
Common solvents for brominated compounds include ethanol, methanol, hexane, and toluene.
-
-
Dissolution :
-
Place the crude solid in a large Erlenmeyer flask.
-
Add the chosen solvent in portions while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.[12]
-
-
Decolorization (if necessary) :
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution, then bring it back to a boil for a few minutes.
-
-
Hot Filtration :
-
To remove insoluble impurities and activated carbon, perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel and receiving flask.
-
-
Crystallization :
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying :
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a brominated organic compound using HPLC.
-
Sample Preparation :
-
Accurately weigh a small amount of the purified compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System and Conditions :
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used, starting with a higher percentage of the aqueous phase and increasing the percentage of the organic phase over time.
-
Flow Rate : Typically 1 mL/min.
-
Injection Volume : Typically 10 µL.
-
Detection : UV detection at a wavelength where the compound and potential impurities have good absorbance. The presence of the bromine atom can aid in identification when using a mass spectrometer (LC-MS) due to its characteristic isotopic pattern.[3]
-
-
Analysis :
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
Troubleshooting Workflow for Crystallization
Caption: A troubleshooting workflow for common issues encountered during crystallization.
General Workflow for Purification and Purity Analysis
Caption: A general workflow for the purification and subsequent purity analysis of a brominated organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 7. benchchem.com [benchchem.com]
- 8. ddpsinc.com [ddpsinc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Reactivity Face-Off: Bromo- vs. Chloro-Substituted Phenylenedimethanol in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-substituted phenylenedimethanol as a synthetic building block can significantly influence reaction efficiency, yield, and overall strategy. This guide provides an objective comparison of their reactivity in key organic transformations, supported by established chemical principles and representative experimental data.
In the landscape of organic synthesis, the reactivity of a substrate is paramount. For halo-substituted aromatic compounds, the nature of the halogen atom plays a pivotal role in dictating the facility of bond-breaking and bond-forming events. This is particularly true for versatile scaffolds like phenylenedimethanol, where the benzylic hydroxyl groups and the aromatic halogen substituent offer multiple avenues for chemical modification. This comparison guide delves into the reactivity differences between bromo- and chloro-substituted phenylenedimethanol derivatives, focusing on two critical classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.
Executive Summary
Experimental evidence and fundamental organic chemistry principles consistently demonstrate that bromo-substituted phenylenedimethanol is more reactive than its chloro-substituted counterpart in both nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions. The primary reasons for this heightened reactivity are the lower carbon-bromine (C-Br) bond dissociation energy and the superior leaving group ability of the bromide anion compared to the chloride anion.[1] In palladium-catalyzed reactions, the weaker C-Br bond facilitates a more facile oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2][3] This generally translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivatives.[2]
Data Presentation
Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction.[4][5] The data below, using substituted benzaldehydes as a proxy, highlights the superior performance of the bromo-derivative.[2]
| Reactant | Product | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromobenzaldehyde | 4-Phenylbenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | ~95% |
| 4-Chlorobenzaldehyde | 4-Phenylbenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85% |
Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems. Achieving high yields with chloro-substrates often requires more sophisticated and expensive catalyst systems.[2]
Table 2: Qualitative Comparison of Reactivity in Nucleophilic Substitution Reactions
The benzylic carbons in phenylenedimethanol are susceptible to nucleophilic attack. The reactivity in these SN1 and SN2 reactions is heavily influenced by the nature of the leaving group.
| Reaction Type | Bromo-substituted Phenylenedimethanol | Chloro-substituted Phenylenedimethanol | Rationale |
| SN1 | Faster | Slower | Bromide is a better leaving group, stabilizing the negative charge more effectively and facilitating the formation of the benzylic carbocation intermediate.[1][6] |
| SN2 | Faster | Slower | The C-Br bond is weaker and more polarizable than the C-Cl bond, making the carbon atom more electrophilic and the bromide a better leaving group in the concerted transition state.[1][7] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to compare the reactivity of bromo- and chloro-substituted phenylenedimethanol derivatives.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction efficiency of a bromo- and a chloro-substituted phenylenedimethanol derivative in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
Bromo-substituted phenylenedimethanol (1.0 mmol)
-
Chloro-substituted phenylenedimethanol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the respective halo-substituted phenylenedimethanol (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
To each flask, add toluene (10 mL) and water (2 mL).
-
Heat the reaction mixtures to 80°C and monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Record the time required for the complete consumption of the starting material.
-
Upon completion, cool the reaction mixtures to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and calculate the isolated yields for a quantitative comparison.
Experimental Protocol: Comparative Nucleophilic Substitution (SN2)
Objective: To qualitatively compare the rate of nucleophilic substitution of a bromo- and a chloro-substituted phenylenedimethanol derivative with a common nucleophile.
Materials:
-
Bromo-substituted phenylenedimethanol (0.1 M solution in a suitable solvent like acetone)
-
Chloro-substituted phenylenedimethanol (0.1 M solution in the same solvent)
-
Sodium iodide (0.1 M solution in the same solvent)
-
Test tubes
Procedure:
-
Label two test tubes, one for the bromo-derivative and one for the chloro-derivative.
-
To each test tube, add 2 mL of the respective halo-substituted phenylenedimethanol solution.
-
To each test tube, simultaneously add 2 mL of the sodium iodide solution.
-
Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride, with sodium chloride being less soluble in acetone, driving the reaction for the chloro-derivative via the Finkelstein reaction principle, though the initial substitution rate is the point of comparison).
-
The test tube that shows a precipitate forming more rapidly indicates a faster reaction rate. For a more quantitative analysis, the reaction can be monitored using conductivity measurements or by quenching aliquots at different time intervals and analyzing the composition.
Mandatory Visualization
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Comparative S_N_2 reaction energy profile.
References
Validating the Structure of (4-bromo-1,2-phenylene)dimethanol Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel synthetic compounds. This guide provides a comparative analysis of the NMR data for (4-bromo-1,2-phenylene)dimethanol and its diacetate derivative, showcasing how derivatization and subsequent NMR analysis can confirm the core structure and the success of a chemical transformation.
The brominated phenylenedimethanol scaffold is a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Verifying the integrity of this scaffold and its subsequent modifications is a critical step in any synthetic workflow. Here, we present a comparison of the ¹H and ¹³C NMR spectra of this compound and its diacetate derivative. While the spectral data for the diacetate is predicted based on established chemical shift principles, it serves as a robust example of how to apply NMR for structural validation.
Comparative NMR Data Analysis
The structural differences between this compound (the diol) and its diacetate derivative are clearly distinguishable in their respective ¹H and ¹³C NMR spectra. The acetylation of the hydroxyl groups results in significant changes in the chemical shifts of the adjacent methylene (-CH₂-) protons and carbons, and introduces new signals corresponding to the acetyl methyl (-CH₃) and carbonyl (C=O) groups.
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and its Diacetate Derivative (in CDCl₃)
| Assignment | This compound | 4-bromo-1,2-bis(acetoxymethyl)benzene (Predicted) | Key Differentiating Feature |
| ¹H NMR | |||
| Ar-H | ~7.5 - 7.2 ppm (m, 3H) | ~7.5 - 7.2 ppm (m, 3H) | Aromatic protons are largely unaffected. |
| -CH₂- | ~4.7 ppm (s, 4H) | ~5.1 ppm (s, 4H) | Significant downfield shift of methylene protons upon acetylation. |
| -OH | ~2.5 - 3.5 ppm (br s, 2H) | - | Disappearance of the broad hydroxyl proton signal. |
| -CH₃ | - | ~2.1 ppm (s, 6H) | Appearance of a sharp singlet for the two equivalent methyl groups. |
| ¹³C NMR | |||
| Ar-C (C-Br) | ~122 ppm | ~123 ppm | Minor change in the chemical shift of the carbon attached to bromine. |
| Ar-C (C-H) | ~132 - 128 ppm | ~131 - 127 ppm | Minor changes in the aromatic region. |
| Ar-C (C-CH₂) | ~140 - 138 ppm | ~135 - 133 ppm | Upfield shift of the carbons attached to the methylene groups. |
| -CH₂- | ~64 ppm | ~66 ppm | Downfield shift of the methylene carbons due to the deshielding effect of the acetate group. |
| C=O | - | ~171 ppm | Appearance of the carbonyl carbon signal. |
| -CH₃ | - | ~21 ppm | Appearance of the methyl carbon signal. |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Workflow for Structural Validation
The process of validating the structure of a synthesized this compound derivative using NMR follows a logical progression from sample preparation to final structure confirmation.
A Comparative Guide to HPLC Methods for Purity Analysis of (4-bromo-1,2-phenylene)dimethanol
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (4-bromo-1,2-phenylene)dimethanol is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a comprehensive comparison of a proposed HPLC method for the purity analysis of this compound with alternative analytical techniques, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the most suitable and commonly employed method for the analysis of non-volatile, polar aromatic compounds like this compound.[1][2] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Proposed HPLC Method
A robust HPLC method for the purity analysis of this compound is detailed below. This method is designed to separate the main component from potential process-related impurities and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-85% B20-25 min: 85% B25-26 min: 85-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm[3] |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Hypothetical Purity Analysis Data
The following table summarizes representative data from an HPLC analysis of a this compound sample using the proposed method.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.8 | 18,000 | 0.6 |
| Impurity 2 | 7.2 | 27,000 | 0.9 |
| This compound | 10.5 | 2,910,000 | 97.0 |
| Impurity 3 | 13.1 | 45,000 | 1.5 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, alternative techniques can provide complementary information or be more suitable for specific types of impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[2] | High resolution for separating structurally similar impurities. Excellent quantification capabilities. Well-established and robust.[2] | Requires impurities to have a UV chromophore for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.[2] | High sensitivity for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. May require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides quantitative information based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.[4] | A primary analytical method that does not require a reference standard for the analyte. Provides structural confirmation and is non-destructive.[4] | Lower sensitivity compared to HPLC and GC-MS. Requires a high-field NMR spectrometer. |
Experimental Protocols
Proposed HPLC Method
1. Reagent and Sample Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.[1]
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10.0 mL of methanol to obtain a concentration of 1 mg/mL. Vortex and sonicate the solution to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
2. HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C and the UV detection wavelength to 220 nm.[3]
-
Create a sequence with the sample vials and inject 10 µL of each solution.
-
Run the gradient program as specified in the HPLC method table.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage purity of the main peak based on the peak area percentage of all integrated peaks.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If the compound is not sufficiently volatile, derivatization with a silylating agent (e.g., BSTFA) may be necessary.
2. GC-MS System and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 20:1.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-550.
Alternative Method 2: Quantitative NMR (qNMR)
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in a high-precision NMR tube.
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure complete relaxation of all signals by using a long relaxation delay (e.g., 30 seconds).
3. Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and the internal standard.[5]
Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Comparison of analytical methods.
References
A Comparative Guide to the Synthesis of Substituted 1,2-Phenylenedimethanols
For Researchers, Scientists, and Drug Development Professionals
Substituted 1,2-phenylenedimethanols are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active molecules and functional materials. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of molecular properties. This guide provides an objective comparison of the primary synthetic routes to these important intermediates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic strategy for a particular substituted 1,2-phenylenedimethanol is governed by factors such as the nature and position of the substituents, the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key features of the most common synthetic approaches.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| 1. Reduction of Phthalic Acid Derivatives | |||||
| a) Lithium Aluminum Hydride (LAH) Reduction | Substituted Phthalic Anhydrides, Phthalic Acids, or Phthalate Esters | LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether), typically at 0°C to reflux. | 70-95% | High-yielding, versatile for a wide range of substrates, reduces multiple carbonyl functionalities. | Highly reactive and moisture-sensitive reagent requiring anhydrous conditions, not chemoselective for other reducible functional groups. |
| b) Catalytic Hydrogenation | Substituted Phthalate Esters or Phthalimides | H₂ gas, Catalyst (e.g., Ru-based, Rh-based), elevated temperature and pressure. | 80-99% | "Green" and sustainable, high yields, excellent for large-scale synthesis. | Requires specialized high-pressure equipment, catalyst can be expensive, potential for aromatic ring reduction under harsh conditions. |
| 2. Grignard Reaction with Phthalaldehydes | Substituted Phthalaldehydes | Grignard reagents (R-MgX) in an ethereal solvent, followed by aqueous workup. | 50-85% | Allows for the introduction of diverse substituents at the benzylic positions. | Starting phthalaldehydes can be unstable, requires strictly anhydrous conditions, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization for specific substrates.
Lithium Aluminum Hydride (LAH) Reduction of a Substituted Phthalic Anhydride
This protocol describes the reduction of a generic substituted phthalic anhydride to the corresponding 1,2-phenylenedimethanol.
Materials:
-
Substituted Phthalic Anhydride
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric Acid
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Setup: A dry three-necked flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Preparation: In the flask, a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere and cooled to 0°C using an ice bath.
-
Addition of Starting Material: The substituted phthalic anhydride is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0°C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).
-
Workup: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure substituted 1,2-phenylenedimethanol.
Catalytic Hydrogenation of a Substituted Diethyl Phthalate
This protocol outlines the general procedure for the catalytic hydrogenation of a substituted diethyl phthalate.
Materials:
-
Substituted Diethyl Phthalate
-
Ruthenium or Rhodium-based catalyst (e.g., Ru/C, [RhCl(COD)]₂)
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Loading: The high-pressure autoclave is charged with the substituted diethyl phthalate, the catalyst (typically 1-5 mol%), and the solvent.
-
Inerting: The autoclave is sealed and purged several times with nitrogen gas to remove any air.
-
Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 100-150°C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or recrystallization to afford the substituted 1,2-phenylenedimethanol.
Grignard Reaction of a Substituted Phthalaldehyde
This protocol describes the reaction of a Grignard reagent with a substituted phthalaldehyde.
Materials:
-
Substituted Phthalaldehyde
-
Magnesium turnings
-
Alkyl or Aryl Halide
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Grignard Reagent Preparation: A dry three-necked flask containing magnesium turnings and a crystal of iodine under a nitrogen atmosphere is fitted with a condenser and a dropping funnel. A solution of the alkyl or aryl halide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling.
-
Addition of Phthalaldehyde: Once the Grignard reagent has formed, a solution of the substituted phthalaldehyde in anhydrous diethyl ether is added dropwise at 0°C.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, or until completion as monitored by TLC.
-
Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the substituted 1,2-phenylenedimethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Spectroscopic Identity Confirmation of (4-bromo-1,2-phenylene)dimethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to confirm the identity of (4-bromo-1,2-phenylene)dimethanol. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide also presents data for structurally related alternatives to aid in the characterization process. The primary methods covered are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not publicly available | - | - | - |
| 1,2-phenylenedimethanol[1][2] | ~7.2-7.4 | m | 4H | Ar-H |
| ~4.6 | s | 4H | -CH ₂OH | |
| ~3.5 (broad) | s | 2H | -OH | |
| (4-bromo-1,3-phenylene)dimethanol | Data not publicly available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not publicly available | - |
| 1,2-phenylenedimethanol[1] | ~138-140 | Ar-C -CH₂OH |
| ~127-129 | Ar-C H | |
| ~63-65 | -C H₂OH | |
| (4-bromo-1,3-phenylene)dimethanol | Data not publicly available | - |
Table 3: FTIR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | Data not publicly available | - |
| 1,2-phenylenedimethanol[1] | ~3300 (broad) | O-H stretch (alcohol) |
| ~3000-3100 | C-H stretch (aromatic) | |
| ~2850-2950 | C-H stretch (aliphatic) | |
| ~1450-1600 | C=C stretch (aromatic) | |
| ~1000-1100 | C-O stretch (primary alcohol) | |
| (4-bromo-1,3-phenylene)dimethanol | Data not publicly available | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Expected: [M]⁺˙ at 216/218 (due to Br isotopes) | Expected: Loss of H₂O, CH₂OH, Br |
| 1,2-phenylenedimethanol[1] | 138 | 120 ([M-H₂O]⁺), 107 ([M-CH₂OH]⁺), 91 ([C₇H₇]⁺) |
| (4-bromo-1,3-phenylene)dimethanol | Expected: [M]⁺˙ at 216/218 (due to Br isotopes) | Expected: Loss of H₂O, CH₂OH, Br |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-2048 scans.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (KBr pellet press or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively small organic molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition:
-
EI-MS: Acquire a mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observable for bromine-containing fragments.
-
ESI-MS: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This soft ionization technique is useful for observing the molecular ion with minimal fragmentation.
-
Workflow for Spectroscopic Analysis
The logical flow for confirming the identity of this compound using spectroscopic methods is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Study of (4-bromo-1,2-phenylene)dimethanol and (4-bromo-1,3-phenylene)dimethanol: A Guide for Researchers
Physicochemical Properties
The positioning of the hydroxymethyl groups, either ortho (1,2) or meta (1,3) relative to each other on the brominated benzene ring, influences the physical and chemical properties of these isomers. A summary of their known properties is presented below.
| Property | (4-bromo-1,2-phenylene)dimethanol | (4-bromo-1,3-phenylene)dimethanol |
| CAS Number | 171011-37-3[1] | 335612-69-6[2] |
| Molecular Formula | C₈H₉BrO₂[1] | C₈H₉BrO₂[2] |
| Molecular Weight | 217.06 g/mol [1] | 217.060 g/mol [2] |
| Melting Point | 67-67.5 °C[1] | Not available |
| Boiling Point | Not available | 362.9±32.0 °C at 760 mmHg[2] |
| Density | Not available | 1.6±0.1 g/cm³[2] |
| Flash Point | Not available | 173.3±25.1 °C[2] |
| LogP | Not available | 0.62[2] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ based on the commercially available starting materials.
Synthesis of this compound
A common method for the synthesis of the 1,2-isomer involves the reduction of 5-bromoisobenzofuran-1,3-dione.[1]
Experimental Protocol:
-
Reaction Setup: In an anhydrous toluene solution, 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) is placed under an inert atmosphere.
-
Reduction: The solution is cooled in an ice bath, and a 1 M toluene solution of diisobutylaluminum hydride (DIBAL-H) (3 mL, 3 mmol) is added slowly. The reaction mixture is then stirred at room temperature for 1.5 hours.[1]
-
Quenching: The reaction is cooled to 0°C, and a 10% aqueous hydrochloric acid solution (0.7 mL) is slowly added. The mixture is diluted with toluene (1 mL) and stirred at room temperature for an additional hour.[1]
-
Work-up and Purification: The mixture is filtered through diatomaceous earth and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated saline (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield this compound as a colorless solid.[1]
Synthesis of (4-bromo-1,3-phenylene)dimethanol
A plausible synthetic route for the 1,3-isomer starts from 4-bromoisophthalic acid, which can be reduced to the corresponding diol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃).[1][3][4]
Experimental Protocol (General):
-
Esterification (Optional but recommended for purification): 4-bromoisophthalic acid can be converted to its dimethyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting dimethyl 4-bromoisophthalate can be purified by distillation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of dimethyl 4-bromoisophthalate in an anhydrous ether such as tetrahydrofuran (THF) is prepared.
-
Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.
-
Work-up and Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography to yield (4-bromo-1,3-phenylene)dimethanol.
Spectroscopic Data
| Spectroscopic Data | This compound | (4-bromo-1,3-phenylene)dimethanol |
| ¹H NMR | Expected signals for aromatic protons, methylene protons, and hydroxyl protons. | Expected signals for aromatic protons, methylene protons, and hydroxyl protons. |
| ¹³C NMR | Expected signals for aromatic carbons (including one attached to bromine and two to hydroxymethyl groups) and methylene carbons. | Expected signals for aromatic carbons (including one attached to bromine and two to hydroxymethyl groups) and methylene carbons. |
| IR (cm⁻¹) | Expected characteristic peaks for O-H stretching (broad), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Br stretching. | Expected characteristic peaks for O-H stretching (broad), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Br stretching. |
| Mass Spectrum (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (M+ and M+2 in approximately 1:1 ratio). | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (M+ and M+2 in approximately 1:1 ratio). |
Comparative Reactivity and Potential Biological Activity: A Theoretical Perspective
The positional isomerism of the two hydroxymethyl groups is expected to significantly influence the reactivity and potential biological interactions of these molecules.
The hydroxymethyl groups are activating, ortho-, para- directing groups in electrophilic aromatic substitution reactions. The bromine atom is a deactivating but also ortho-, para- directing group. The interplay of these electronic effects and steric hindrance will govern the regioselectivity of further functionalization.
In This compound , the two hydroxymethyl groups are adjacent (ortho). This proximity could lead to intramolecular hydrogen bonding, which might influence its conformation and solubility. The positions ortho and para to the bromine atom are sterically hindered by the adjacent hydroxymethyl groups, potentially directing incoming electrophiles to the remaining open position.
In (4-bromo-1,3-phenylene)dimethanol , the hydroxymethyl groups are meta to each other. This arrangement allows for less steric hindrance around the functional groups compared to the 1,2-isomer. The directing effects of the two hydroxymethyl groups and the bromine atom will converge on different positions of the aromatic ring, potentially leading to a mixture of products in electrophilic substitution reactions.
The differences in the spatial arrangement of the hydroxyl groups can also lead to different biological activities. Positional isomers of various compounds have been shown to exhibit distinct pharmacological profiles.[5] The specific geometry of each isomer will determine how it fits into the binding site of a target protein, potentially leading to differences in efficacy and selectivity. For instance, the ability to form specific hydrogen bonds with a receptor will be highly dependent on the relative positions of the hydroxymethyl groups.
Conclusion
This compound and (4-bromo-1,3-phenylene)dimethanol, while sharing the same molecular formula, are distinct chemical entities with different physicochemical properties and synthetic accessibility. The spatial arrangement of their functional groups suggests significant differences in their chemical reactivity and, by extension, their potential biological activity. The ortho isomer is expected to exhibit more pronounced steric effects and potential for intramolecular interactions, while the meta isomer offers greater flexibility and different regiochemical outcomes in further reactions. This comparative guide highlights the importance of considering positional isomerism in the design and development of new chemical entities and provides a foundation for future experimental investigations into the unique properties and applications of these two molecules.
References
A Researcher's Guide to the Computational Analysis of (4-bromo-1,2-phenylene)dimethanol's Electronic Properties
Introduction
The computational modeling of molecular electronic properties is a cornerstone of modern materials science and drug discovery. By predicting characteristics such as electron distribution, orbital energies, and reactivity, researchers can screen and design novel molecules for specific applications without the immediate need for extensive empirical synthesis. This guide provides a comparative framework for the computational study of (4-bromo-1,2-phenylene)dimethanol, a molecule of interest for its potential applications stemming from its substituted benzene core.
Due to the absence of direct experimental or computational studies on this compound in existing literature, this guide establishes a robust computational protocol and compares its predicted electronic properties against well-understood substituted poly(p-phenylene vinylene) (PPV) derivatives. This comparative approach allows for the contextualization of the target molecule's properties and provides a roadmap for future research.
Experimental Protocols: Computational Modeling
A detailed protocol for the computational analysis of this compound is outlined below. This methodology is based on widely accepted practices for similar organic molecules.
1. Molecular Structure Optimization:
-
Initial Structure: The 3D structure of this compound is first constructed using a molecular builder.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is B3LYP with a 6-31G(d) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
2. Electronic Property Calculation:
-
Methodology: Following geometry optimization, the electronic properties are calculated at the same level of theory (B3LYP/6-31G(d)).
-
Key Properties: The primary outputs for this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
Derived Properties: From the HOMO and LUMO energies, several other important electronic descriptors can be calculated:
Data Presentation: Comparative Analysis
The electronic properties of this compound are hypothetically compared with a series of substituted poly(p-phenylene vinylene) (PPV) derivatives. The substituents on the PPV backbone, such as electron-donating alkoxy groups and electron-withdrawing nitro groups, provide a basis for predicting the effects of the bromo and dimethanol groups on the phenylene core.
| Molecule/Polymer | Substituent Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| This compound | Electron-withdrawing (Br), Weakly electron-donating (CH₂OH) | -6.2 (Hypothetical) | -1.5 (Hypothetical) | 4.7 (Hypothetical) | N/A |
| Poly(p-phenylene vinylene) (PPV) | Unsubstituted | -5.1 | -2.6 | 2.5 | [4] |
| PPV with Nitro Substituent | Electron-withdrawing | Lowered | Lowered | Narrower than PPV | [4] |
| PPV with Alkoxy Substituent | Electron-donating | Raised | Raised | Narrower than PPV | [4] |
Note: Specific numerical values for substituted PPVs can vary based on the exact substituent and polymer chain length. The table reflects general trends.
Analysis of Hypothetical Data:
-
The bromine atom on the phenylene ring is an electron-withdrawing group, which is expected to lower both the HOMO and LUMO energy levels.
-
The dimethanol groups are weakly electron-donating, which would slightly counteract the effect of the bromine.
-
Compared to the extended conjugation in PPV, the single aromatic ring in this compound results in a significantly larger HOMO-LUMO gap, indicating greater stability and lower reactivity.
Mandatory Visualizations
The following diagrams illustrate the computational workflow and the structure-property relationships discussed.
Caption: Computational workflow for determining electronic properties.
Caption: Influence of molecular structure on electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 4-bromo-N1-ethylbenzene-1,2-diamine Derivatives
This guide provides a comparative analysis of 4-bromo-N1-ethylbenzene-1,2-diamine and its derivatives, offering insights into their synthesis, physicochemical properties, and potential biological activities. Due to limited publicly available data on this specific compound, this guide leverages information on the parent compound, 4-bromobenzene-1,2-diamine, and other structurally related molecules to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
Detailed experimental data for 4-bromo-N1-ethylbenzene-1,2-diamine are not extensively reported.[1] The table below summarizes its known properties, with data for the parent compound, 4-bromobenzene-1,2-diamine, included for comparison.[1][2]
| Property | 4-bromo-N1-ethylbenzene-1,2-diamine | 4-bromobenzene-1,2-diamine |
| CAS Number | 334829-62-8[1][2][3][4] | 1575-37-7 |
| Molecular Formula | C₈H₁₁BrN₂[1][2][4] | C₆H₇BrN₂ |
| Molecular Weight | 215.09 g/mol [1][2][4] | 187.04 g/mol |
| Appearance | Powder / Solid[1][4] | - |
| Melting Point | Data not available | 65-69 °C[1] |
| Solubility | Data not available | Soluble in chloroform[1][2] |
| Storage Conditions | 4°C (short term), -20°C (long term)[4] | Room Temperature[1] |
Synthesis and Experimental Protocols
One potential route is the reductive amination of 4-bromobenzene-1,2-diamine with acetaldehyde.[1] Another approach involves the reduction of a 4-bromo-N-ethyl-2-nitroaniline precursor.[4][5] A general workflow for the synthesis and characterization is depicted below.
Experimental Protocol: Reductive Amination
This protocol is adapted from general procedures for the N-alkylation of phenylenediamines.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzene-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane.
-
Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution.
-
Reducing Agent: Slowly add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
Predicted Spectroscopic Data
While experimental spectra for 4-bromo-N1-ethylbenzene-1,2-diamine are not publicly available, predicted data based on structurally related compounds can provide a reference for characterization.[1][6]
¹H NMR (Predicted)
-
Signals corresponding to the aromatic protons are expected in the range of δ 6.8-7.2 ppm.
-
A quartet signal for the -CH₂- group of the ethyl substituent is anticipated around δ 3.18 ppm.
-
A triplet for the -CH₃ group of the ethyl substituent is expected around δ 1.25 ppm.[6]
-
Broad signals for the -NH₂ and -NH- protons would also be present.[6]
¹³C NMR (Predicted)
-
Aromatic carbons are expected to appear in the range of δ 115-145 ppm.
-
The -CH₂- carbon of the ethyl group is predicted around δ 40 ppm.
-
The -CH₃- carbon of the ethyl group is predicted around δ 15 ppm.[6]
Biological Activity: A Comparative Overview
There is no specific information in the scientific literature regarding the biological activity of 4-bromo-N1-ethylbenzene-1,2-diamine.[1] However, derivatives of brominated anilines and ethylenediamines have shown potential as anticancer and antimicrobial agents.[7] The ethylenediamine scaffold provides a flexible linker and sites for further functionalization, which is beneficial for creating diverse chemical libraries.[7]
Anticancer Activity
Structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[7]
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | A549 (Lung) | Cytotoxic |
| MDA-MB-231 (Breast) | Cytotoxic | |
| PC3 (Prostate) | Cytotoxic | |
| 3-bromo-N'-(substituted benzylidene)benzohydrazide | HCT116 (Colon) | 1.20 |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | PGI: 41.25% at 10 µM |
Table adapted from BenchChem, with PGI denoting Percent Growth Inhibition.[7]
Antimicrobial Activity
The presence of a bromine atom can enhance lipophilicity, which may improve membrane permeability and contribute to antimicrobial action.[7]
| Compound | Microorganism | Activity (MIC in µg/mL or LC₅₀) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-1,2-ethanediamine | S. enterica | LC₅₀: 11.6 µM |
Table adapted from BenchChem.[7]
A general workflow for screening the biological activity of these derivatives is presented below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
